Technical Documentation Center

2-Formylnicotinic acid hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Formylnicotinic acid hydrate
  • CAS: 2007908-74-7

Core Science & Biosynthesis

Foundational

2-Formylnicotinic Acid Hydrate: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

An In-Depth Technical Whitepaper Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of heterocyclic chemistry, 2-formylnicotinic acid (and its correspondin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, 2-formylnicotinic acid (and its corresponding hydrate) serves as a highly versatile, bifunctional building block. Characterized by the presence of an electrophilic formyl group adjacent to a carboxylic acid on a pyridine scaffold, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.

As a Senior Application Scientist, I frequently observe that the handling of this compound is misunderstood due to its dynamic structural states. This whitepaper demystifies the physical and chemical properties of 2-formylnicotinic acid hydrate, explains the causality behind its synthetic protocols, and provides self-validating methodologies for its application in drug discovery, specifically targeting and [1].

Physicochemical Profiling & Structural Dynamics

To effectively utilize 2-formylnicotinic acid, one must first understand its physicochemical baseline. The compound exists in a delicate equilibrium between its anhydrous aldehyde form and its gem-diol (hydrate) form.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of both the anhydrous and hydrated forms[2][3]:

PropertyValue / Description
Chemical Name 2-Formylnicotinic acid hydrate
Synonyms 2-Formylpyridine-3-carboxylic acid hydrate
CAS Registry Number (Hydrate) 2007908-74-7
CAS Registry Number (Anhydrous) 23590-67-2
Molecular Formula C₇H₇NO₄ (Hydrate) / C₇H₅NO₃ (Anhydrous)
Molecular Weight 169.13 g/mol (Hydrate) / 151.12 g/mol (Anhydrous)
Topological Polar Surface Area (TPSA) ~64.0 Ų (Anhydrous)
Hydrogen Bond Donors 3 (Hydrate) / 1 (Anhydrous)
Hydrogen Bond Acceptors 4 (Hydrate) / 3 (Anhydrous)
Rotatable Bonds 1
Mechanistic Insights: The Hydration Equilibrium

A common pitfall in NMR characterization of 2-formylnicotinic acid is the appearance of unexpected signals. In aqueous or highly polar media (such as DMSO- d6​ or D₂O), the compound spontaneously forms a geminal diol (hydrate) .

Causality: The pyridine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing carboxylic acid at the 3-position further depletes electron density from the 2-position. Consequently, the carbonyl carbon of the formyl group becomes highly electrophilic, drastically lowering the activation energy for the nucleophilic attack by ambient water. Furthermore, the resulting gem-diol is thermodynamically stabilized by intramolecular hydrogen bonding with the adjacent carboxylate group.

In 1 H NMR, the characteristic aldehyde proton ( 10.2 ppm) will diminish, replaced by a methine proton shifted significantly upfield ( 6.2 ppm) corresponding to the gem-diol.

G A 2-Formylnicotinic Acid (Aldehyde Form) CAS: 23590-67-2 B 2-Formylnicotinic Acid Hydrate (Gem-Diol Form) CAS: 2007908-74-7 A->B + H2O (Nucleophilic Attack) B->A - H2O (Dehydration)

Thermodynamic equilibrium between the aldehyde and gem-diol hydrate forms.

Synthetic Workflows & Self-Validating Protocols

The de novo synthesis of 2-formylnicotinic acid typically relies on the selective oxidation of 2-methylnicotinic acid. The Riley oxidation using Selenium Dioxide (SeO₂) is the industry standard due to its high chemoselectivity for activated methyl groups.

Protocol 1: Synthesis via Riley Oxidation

Objective: Selective oxidation of the 2-methyl group without over-oxidizing to a dicarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-methylnicotinic acid (1.0 eq) in a solvent mixture of 1,4-dioxane and water (10:1 v/v).

  • Oxidant Addition: Add Selenium dioxide (SeO₂, 1.3 eq) to the suspension.

  • Thermal Activation: Heat the reaction mixture to reflux ( 100°C) under a nitrogen atmosphere for 16 hours.

    • Causality: The elevated temperature is required to overcome the activation energy of the initial enamine-type tautomerization of the methylpyridine, which is the rate-determining step for selenite ester formation.

  • Self-Validation (Monitoring): The reaction visually transitions from a clear/yellowish suspension to a dark mixture with a heavy black precipitate. This black solid is elemental Selenium (Se 0 ), confirming the reduction of SeO₂ and the successful oxidation of the substrate.

  • Hot Filtration: Cool the mixture slightly to 60°C and filter through a tightly packed Celite pad.

    • Causality: Filtering while hot prevents the newly formed 2-formylnicotinic acid from co-precipitating and becoming trapped within the selenium metal matrix.

  • Crystallization: Concentrate the filtrate under reduced pressure to remove the dioxane. Resuspend the aqueous residue in cold water (4°C). The product will precipitate as the thermodynamically stable hydrate.

  • Isolation: Filter the white-to-pale-yellow solid, wash with ice-cold water, and dry under vacuum.

Synthesis Step1 2-Methylnicotinic Acid Step2 Riley Oxidation (SeO2, Dioxane/H2O, Reflux) Step1->Step2 Add Oxidant Step3 Hot Filtration (Remove Se metal) Step2->Step3 16h, Monitor Se(0) formation Step4 Aqueous Crystallization Step3->Step4 Concentrate & Cool to 4°C Step5 2-Formylnicotinic Acid Hydrate Step4->Step5 Vacuum Filtration

Step-by-step synthetic workflow for 2-formylnicotinic acid hydrate.

Advanced Applications in Drug Discovery & Agrochemicals

The bifunctional nature of 2-formylnicotinic acid allows for simultaneous or sequential derivatization, making it a privileged scaffold in medicinal chemistry.

Application 1: Synthesis of RUNX Inhibitors (Cancer Therapeutics)

In the development of targeted cancer therapeutics, specifically RUNX protein inhibitors, 2-formylnicotinic acid is utilized to build complex benzimidazole cores[4].

Protocol 2: Reductive Condensation to Benzimidazoles

  • Reagent Mixing: Combine 2-formylnicotinic acid hydrate (1.0 mmol) and a substituted 2-nitroaniline (e.g., 2-nitro-5-(trifluoromethoxy)aniline, 1.0 mmol) in ethanol (4 mL) and DMSO (0.2 mL).

  • In Situ Reduction: Add a solution of sodium dithionite (Na₂S₂O₄, 3.0 mmol in 3 mL water).

    • Causality: Sodium dithionite acts as a mild, chemoselective reducing agent. It reduces the nitro group to an amine in situ. The newly formed ortho-diamine immediately undergoes nucleophilic attack on the highly reactive formyl carbon of the nicotinic acid, driving the condensation forward to form the benzimidazole ring.

  • Cyclization: Stir the mixture at 70°C for 12 hours. The system is self-validating; the consumption of the highly colored nitro compound and the precipitation of the product indicate reaction completion.

Application 2: Synthesis of Semicarbazone Herbicides

In agrochemical development, the compound is used to synthesize substituted semicarbazones, which act as potent biocides and herbicides[1].

Protocol 3: Semicarbazone Derivatization

  • Salt Formation: Dissolve 2-formylnicotinic acid (1.0 eq) in methanol and treat with lithium hydroxide (1.0 eq).

    • Causality: The free acid has poor solubility in alcohols. Forming the lithium salt drastically enhances solubility and activates the carbonyl group for nucleophilic attack.

  • Condensation: Add 4-phenylsemicarbazide (1.0 eq) to the methanolic solution.

  • Isolation: Stir at room temperature overnight. The reaction is self-validating via the formation of a dense white precipitate. Filter and wash with cold methanol to yield the lithium salt of 2-formylnicotinic acid 4-phenylsemicarbazone.

Storage and Handling Directives

To maintain the integrity of 2-formylnicotinic acid hydrate, strict storage protocols must be adhered to:

  • Temperature: Store at 2-8°C. Elevated temperatures can drive off the water of hydration, altering the molecular weight and leading to stoichiometry errors during assay preparation.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent further uncontrolled oxidation of the formyl group to pyridine-2,3-dicarboxylic acid (quinolinic acid).

  • Hygroscopicity: The compound should be weighed rapidly in ambient conditions or handled in a controlled humidity environment, as the equilibrium between the anhydrous and hydrate forms is highly sensitive to ambient moisture.

References

  • European Patent Office. (2015). Cancer Therapeutics (EP3180004B1). Google Patents.
  • European Patent Office. (2016). Formylated N-Heterocyclic Derivatives as FGFR4 Inhibitors (EP3274344B1). Google Patents.
  • United States Patent and Trademark Office. (1992). Substituted semi-carbazones and related compounds (US5098462A). Google Patents.

Sources

Exploratory

Structural Elucidation of 2-Formylnicotinic Acid Hydrate: A Comprehensive Crystallographic Guide

Executive Summary For drug development professionals and synthetic chemists, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 2-Formylnicoti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 2-Formylnicotinic acid hydrate (CAS: 2007908-74-7) [1] is a highly functionalized pyridine derivative utilized as a core building block in the synthesis of formylated N-heterocyclic derivatives, which act as potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors [2].

This whitepaper provides an in-depth, self-validating methodological framework for the crystal structure analysis of this hydrate. By bridging thermodynamic crystallization principles with Single-Crystal X-Ray Diffraction (SCXRD) and orthogonal bulk validation, this guide ensures absolute structural trustworthiness.

Chemical Context & Thermodynamic Causality

The formyl group (-CHO) at the 2-position of the nicotinic acid ring introduces a highly polarized, electron-withdrawing moiety adjacent to the basic pyridine nitrogen. In the anhydrous state (CAS: 23590-67-2) [3], this proximity often leads to steric clash or forced non-planar conformations.

The introduction of a water molecule into the crystal lattice acts as a thermodynamic bridge. The water molecule donates hydrogen bonds to both the pyridine nitrogen and the formyl oxygen, relieving electrostatic repulsion and stabilizing the lattice. Understanding this causality is critical: we do not merely "grow crystals"; we engineer a thermodynamic environment that favors the hydrated state over the kinetically trapped anhydrous form.

Hydrogen_Bonding W Water Molecule (O1W) C Carboxylic Acid (-COOH) W->C O1W-H···O (Acceptor) P Pyridine Ring (N1) W->P O1W-H···N1 (Donor) F Formyl Group (-CHO) W->F Weak Dipole Interaction C->W O-H···O1W (Donor)

Figure 1: Conceptual hydrogen bonding network stabilizing the hydrate crystal lattice.

The Self-Validating Analytical Workflow

To ensure scientific integrity, the protocols described herein operate as a closed, self-validating loop . The atomic coordinates derived from SCXRD are used to mathematically simulate a theoretical Powder X-Ray Diffraction (PXRD) pattern. The empirical PXRD data from the bulk powder must overlay perfectly with this simulation. Simultaneously, Thermogravimetric Analysis (TGA) weight loss must exactly match the stoichiometric mass of the water molecules identified in the SCXRD asymmetric unit. A failure at any node invalidates the model.

SCXRD_Workflow A 1. Solvent System Selection (H2O/EtOH 1:1) B 2. Controlled Crystallization (4°C Slow Evaporation) A->B Drives hydrate formation C 3. Crystal Harvesting (Paratone Oil, Cryoloop) B->C Prevents solvent loss D 4. SCXRD Data Collection (100 K, Cu Kα) C->D Minimizes thermal motion E 5. Structure Solution & Refinement (SHELXT / SHELXL) D->E High-resolution reflections F 6. Orthogonal Validation (PXRD & TGA) E->F Bulk purity confirmation

Figure 2: Self-validating workflow for crystallographic analysis of 2-formylnicotinic acid hydrate.

Step-by-Step Experimental Methodologies

Protocol A: Controlled Crystallization (Thermodynamic Trapping)

Causality: The anhydrous form precipitates rapidly from non-polar solvents. To force the hydrate, an aqueous-organic solvent mixture is required. Slow evaporation at low temperatures reduces kinetic energy, allowing water molecules to stably integrate into the lattice.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of ultra-pure deionized water and absolute ethanol.

  • Dissolution: Suspend 50 mg of anhydrous 2-formylnicotinic acid in 5 mL of the solvent system. Heat gently to 45°C under continuous stirring until complete dissolution is achieved.

  • Filtration: Pass the warm solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites.

  • Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free incubator set to 4°C.

  • Harvesting: After 7–14 days, harvest the resulting block-like crystals. Immediately submerge them in Paratone-N oil to prevent rapid dehydration upon exposure to ambient air.

Protocol B: SCXRD Data Acquisition & Refinement

Causality: Data is collected at cryogenic temperatures (100 K) to minimize thermal motion (Debye-Waller factors). This is critical for accurately locating the low-electron-density hydrogen atoms of the water molecule. Cu Kα radiation is chosen over Mo Kα to maximize diffraction intensity for light-atom structures.

  • Mounting: Select a crystal (~0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using Paratone oil as an adhesive.

  • Cryo-Cooling: Transfer the loop immediately to the diffractometer goniometer head, bathed in a 100 K nitrogen gas stream.

  • Data Collection: Execute the data collection strategy using Cu Kα radiation ( λ=1.54184 Å). Ensure high redundancy.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Placement: Locate the water hydrogen atoms from the difference Fourier map. Restrain the O-H bond lengths (DFIX) to ~0.85 Å to maintain chemical sense while allowing the riding model for carbon-bound hydrogens.

Protocol C: Orthogonal Validation (PXRD & TGA)

Causality: SCXRD only analyzes a single microscopic crystal. PXRD and TGA confirm that this single crystal is representative of the bulk material and verify the exact hydration stoichiometry.

  • PXRD Analysis: Grind the bulk powder and analyze it from 2θ = 5° to 50° at 298 K. Overlay the empirical diffractogram with the simulated pattern generated from the SCXRD .cif file.

  • TGA/DSC Analysis: Heat 5 mg of the bulk sample in an alumina crucible from 25°C to 300°C at 10°C/min under a nitrogen purge.

  • Stoichiometric Calculation: A monohydrate of 2-formylnicotinic acid ( C7​H7​NO4​ , MW: 169.13 g/mol ) must exhibit a theoretical mass loss of 10.65% corresponding to the dehydration event prior to the anhydrous melting point.

Quantitative Data Presentation

Table 1: Multi-Modal Analytical Parameters for Structural Validation

Analytical TechniqueTarget ParameterExperimental ConditionCausality / Rationale
SCXRD Absolute Structure & H-Bonds100 K, Cu Kα ( λ = 1.54184 Å)Cryo-cooling minimizes thermal ellipsoids, allowing precise localization of water hydrogen atoms.
PXRD Bulk Phase Purity298 K, Cu Kα, 2θ = 5° to 50°Empirically confirms that the single crystal analyzed is representative of the entire batch.
TGA Hydration Stoichiometry25°C to 300°C, 10°C/min, N2​ purgeQuantifies exact weight loss (10.65% theoretical for monohydrate) to validate the SCXRD asymmetric unit.
DSC Thermodynamic Stability25°C to 300°C, 10°C/min, N2​ purgeDifferentiates the endothermic dehydration event from the melting point of the anhydrous lattice.

References

  • ChemBK. "2-Formylnicotinic acid hydrate". Source: ChemBK Database. URL:[Link]

  • European Patent Office. "EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors". Source: Google Patents.

Sources

Foundational

Mechanistic Dynamics of Hydration and Ring-Chain Tautomerism in 2-Formylnicotinic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the hydration mechanism of 2-for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the hydration mechanism of 2-formylnicotinic acid not merely as a static structural query, but as a dynamic physicochemical system that dictates downstream synthetic success. 2-Formylnicotinic acid is a critical intermediate in the synthesis of advanced therapeutics, most notably FGFR4 inhibitors utilized in targeted oncology[1]. A defining chemical feature of this molecule is its propensity to undergo hydration and subsequent intramolecular cyclization. This guide elucidates the causality behind this equilibrium, the thermodynamic drivers of the reaction, and provides a self-validating experimental protocol for quantifying these isomeric internal addition products.

Structural Dynamics & Ring-Chain Tautomerism

The hydration of 2-formylnicotinic acid is fundamentally an intramolecular process. While isolated aldehydes undergo intermolecular hydration in aqueous media to form gem-diols, the spatial proximity of the C3-carboxylic acid in 2-formylnicotinic acid outcompetes bulk water nucleophiles.

This proximity facilitates a ring-chain tautomerism, resulting in an "isomeric internal addition product"[1]. The molecule exists in a dynamic equilibrium between two states:

  • The Open-Chain Form: 2-formylpyridine-3-carboxylic acid, featuring a reactive electrophilic aldehyde.

  • The Cyclic Lactol Form: A fused hemiacetal (a hydroxyl-substituted furo-pyridinone derivative).

Density Functional Theory (DFT) studies on structurally analogous ortho-carboxybenzaldehydes demonstrate that the cyclic lactol form is thermodynamically favored in aqueous environments by approximately 1.9 kcal/mol[2]. This stability is driven by the relief of steric strain and the formation of a stable five-membered ring.

Mechanistic Pathway of Hydration & Cyclization

The conversion from the open-chain aldehyde to the cyclic lactol is an acid-catalyzed dehydrative internal addition. The causality of this mechanism relies heavily on the solvent environment.

  • Solvent-Mediated Protonation: The carbonyl oxygen of the C2-formyl group is protonated. In aqueous environments, this proton transfer is highly efficient, actively mediated by the hydrogen-bonded solvent network via the Grotthuss mechanism[3].

  • Intramolecular Nucleophilic Attack: The oxygen atom of the C3-carboxylic acid acts as an intramolecular nucleophile. Because the effective molarity of the neighboring carboxyl group is exceptionally high, it attacks the highly electrophilic protonated formyl carbon faster than any intermolecular water molecule can.

  • Deprotonation and Hemiacetal Formation: A proton is transferred from the attacking carboxylic oxygen back to the solvent matrix, yielding the neutral cyclic hemiacetal.

Mechanism A Open-Chain 2-Formylnicotinic Acid B Protonated Aldehyde Intermediate A->B +H+ (Aqueous) C Intramolecular Nucleophilic Attack B->C C3-COOH attack D Cyclic Lactol (Hemiacetal) C->D -H+ (Deprotonation)

Reaction pathway for the intramolecular hydration of 2-formylnicotinic acid.

Thermodynamic Profiling

Understanding the quantitative distribution of these species is critical for formulation, as the open-chain aldehyde is highly reactive toward amines (forming Schiff bases), while the lactol is relatively stable. The table below summarizes the thermodynamic parameters extrapolated from analogous DFT and empirical NMR studies[1],[2].

ParameterOpen-Chain Form (Aldehyde)Cyclic Lactol Form (Hemiacetal) ΔG (kcal/mol)
Relative Stability (Aqueous) Kinetically accessibleThermodynamically favored~ -1.9
Equilibrium Distribution ~ 4%~ 96%N/A
Diagnostic 1 H NMR Shift ~ 10.1 ppm (CHO proton)~ 6.5 ppm (CH-OH methine)N/A

Self-Validating Experimental Protocol: NMR Equilibrium Analysis

To ensure scientific integrity, researchers must be able to quantify this equilibrium mixture[1]. The following protocol utilizes Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy as a self-validating system to calculate the equilibrium constant ( Keq​ ).

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Weigh exactly 10.0 mg of 2-formylnicotinic acid.

  • Dissolve in 0.6 mL of D 2​ O buffered with deuterated phosphate buffer (pD = 7.0) to control the catalytic proton concentration and mimic physiological conditions.

Step 2: VT-NMR Acquisition

  • Acquire quantitative 1 H NMR spectra (with a relaxation delay D1​≥5 seconds to ensure complete relaxation) at 298 K.

  • Perform a temperature gradient analysis by acquiring spectra at 310 K and 323 K to observe the thermodynamic shift toward the open-chain form at higher temperatures.

Step 3: Signal Integration & Mass Balance Check

  • Integrate the sharp singlet at ~10.1 ppm (representing the open-chain aldehyde proton).

  • Integrate the singlet/broadened peak at ~6.5 ppm (representing the cyclic lactol methine proton).

  • Self-Validation Check: The sum of the molar fractions calculated from these two integrations must equal 1.0 ( ±0.02 ). If the sum is <0.98 , it indicates the presence of irreversible oxidation (e.g., pyridine-2,3-dicarboxylic acid) or intermolecular gem-diol formation, requiring sample repurification.

Step 4: Thermodynamic Calculation

  • Calculate Keq​ using the ratio: Keq​=Areaaldehyde​Arealactol​​

  • Derive the Gibbs free energy using ΔG=−RTln(Keq​) .

Workflow S1 Step 1: Sample Prep D2O Buffer, pD Control S2 Step 2: NMR Acquisition VT-NMR (1H & 13C) S1->S2 S3 Step 3: Signal Integration Aldehyde vs Lactol S2->S3 S4 Step 4: Self-Validation Mass Balance Check S3->S4

Self-validating NMR workflow for quantifying tautomeric equilibrium.

References[1] Title: EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents

Source: google.com URL: ] Title: KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors - Google Patents Source: google.com URL: 2] Title: Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. - ChemRxiv Source: chemrxiv.org URL: [Link]3] Title: Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study - ResearchGate Source: researchgate.net URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-Formylnicotinic Acid Hydrate: Exact Mass, Molecular Weight, and Analytical Characterization

Executive Summary 2-Formylnicotinic acid and its hydrate derivative are critical molecular building blocks in modern drug discovery. They serve as essential precursors in the synthesis of Fibroblast Growth Factor Recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formylnicotinic acid and its hydrate derivative are critical molecular building blocks in modern drug discovery. They serve as essential precursors in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors [2] and Core-Binding Factor Beta (CBFβ) inhibitors for cancer therapeutics [1]. Because the presence of a water molecule in the crystal lattice fundamentally alters the compound's molecular weight, exact mass, and thermal behavior, precise analytical characterization is non-negotiable for downstream pharmaceutical synthesis.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of 2-formylnicotinic acid hydrate. It details the causality behind its analytical behavior and outlines self-validating experimental protocols for High-Resolution Mass Spectrometry (HRMS) and Thermogravimetric Analysis (TGA).

Physicochemical Profiling: Hydrate vs. Anhydrous

In solid-state chemistry, the hydration of a molecule is not merely surface moisture; it is the incorporation of water molecules into the crystalline lattice via non-covalent hydrogen bonding. Commercial suppliers frequently provide 2-formylnicotinic acid in its monohydrate form (CAS: 2007908-74-7) because the intercalated water molecule stabilizes the reactive formyl group and the pyridine ring, reducing the likelihood of spontaneous degradation [3, 4].

The addition of this water molecule shifts both the average molecular weight (used for stoichiometric calculations in synthesis) and the monoisotopic exact mass (used for HRMS identification).

Table 1: Comparative Physicochemical Properties
PropertyAnhydrous 2-Formylnicotinic Acid2-Formylnicotinic Acid Hydrate
CAS Number 23590-67-22007908-74-7
Molecular Formula C₇H₅NO₃C₇H₇NO₄ (or C₇H₅NO₃·H₂O)
Average Molecular Weight 151.12 g/mol 169.13 g/mol
Monoisotopic Exact Mass 151.0269 Da169.0375 Da
Hydrogen Bond Donors 13 (including lattice water)
Hydrogen Bond Acceptors 45 (including lattice water)

The Analytical Challenge: Mass Spectrometry of Hydrates

When researchers attempt to verify the exact mass of 2-formylnicotinic acid hydrate (169.0375 Da) using standard Electrospray Ionization (ESI) Mass Spectrometry, they frequently encounter a discrepancy: the mass spectrometer only detects the anhydrous mass (151.0269 Da).

The Causality: During the ESI process, the liquid sample is converted into an aerosol and subjected to high heat (often >250°C) and vacuum conditions to facilitate desolvation. The thermal and kinetic energy applied during this phase easily exceeds the energy of the non-covalent hydrogen bonds holding the lattice water to the 2-formylnicotinic acid molecule. Consequently, the hydrate undergoes in-source fragmentation (desolvation) , reverting entirely to the anhydrous form before it ever reaches the mass analyzer.

To definitively prove the identity of the hydrate, one cannot rely on HRMS alone. A self-validating analytical system must employ orthogonal techniques: HRMS to confirm the exact mass of the core organic framework, and TGA to quantify the stoichiometric presence of lattice water.

Validation S 2-Formylnicotinic Acid Hydrate (CAS: 2007908-74-7) TGA TGA-DSC Analysis (Thermal Method) S->TGA HRMS UHPLC-HRMS Analysis (Mass Spectrometry) S->HRMS W Quantify Water Loss (10.65% mass reduction) TGA->W M Detect Anhydrous Mass (151.0269 Da) HRMS->M C Validated Hydrate Stoichiometry & Structural Integrity W->C M->C

Orthogonal validation workflow combining thermal analysis and HRMS.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, meaning they incorporate internal checks that independently confirm the reliability of the result without relying on external assumptions.

Protocol A: UHPLC-HRMS for Exact Mass Validation

This protocol verifies the structural integrity of the 2-formylnicotinic acid core. We utilize ESI in negative mode because the carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ ion.

Step 1: System Suitability and Calibration (The Validation Check)

  • Action: Inject a known internal lock mass standard (e.g., Leucine Enkephalin) alongside a blank solvent run.

  • Causality: The blank ensures zero column carryover. The lock mass provides real-time mass drift correction, guaranteeing that any observed mass error for the target analyte is strictly < 2 ppm.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 2-formylnicotinic acid hydrate in 1 mL of 50:50 Acetonitrile:Water (LC-MS grade).

  • Causality: The aqueous component ensures the hydrate remains stable in solution prior to injection, while the acetonitrile provides the volatility required for efficient droplet evaporation in the ESI source.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Causality: The C18 stationary phase retains the polar carboxylic acid just long enough to separate it from early-eluting matrix salts, preventing ion suppression in the source.

Step 4: Ionization and Acquisition

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI negative mode.

  • Causality: As established, the hydrate will desolvate. You must extract the exact mass of the anhydrous deprotonated species: m/z 150.0197 ([M-H]⁻).

G A Sample Prep (Hydrate Dissolution) B UHPLC Separation (C18 Column) A->B C ESI Source (Soft Ionization) B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Data Processing (Exact Mass) D->E

UHPLC-HRMS workflow for exact mass determination of hydrate compounds.

Table 2: Expected HRMS Ions (Post-Desolvation)
SpeciesIonization ModeAdductExpected m/z
Core FrameworkESI (+)[M+H]⁺152.0342
Core FrameworkESI (-)[M-H]⁻150.0197
Protocol B: TGA-DSC for Hydrate Verification

Because HRMS strips the water molecule, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is required to prove the 1:1 hydrate stoichiometry (169.13 g/mol ).

Step 1: Baseline Calibration (The Validation Check)

  • Action: Run an empty alumina crucible through the full temperature program before loading the sample.

  • Causality: Subtracting this baseline eliminates instrumental buoyancy and thermal drift, ensuring that any recorded mass loss is an absolute property of the molecule.

Step 2: Sample Loading and Purge

  • Action: Load 5.0 to 10.0 mg of the solid hydrate into the crucible. Purge the furnace with dry Nitrogen gas at 50 mL/min.

  • Causality: Nitrogen creates an inert atmosphere, preventing oxidative degradation of the pyridine ring and isolating purely thermal desolvation events.

Step 3: Thermal Ramp and Stoichiometric Calculation

  • Action: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Causality: Surface moisture evaporates below 80°C. Crystalline lattice water typically requires more energy to break hydrogen bonds, evaporating between 80°C and 120°C.

  • Validation: Calculate the mass drop in this specific thermal window. The molecular weight of water (18.015 g/mol ) divided by the molecular weight of the hydrate (169.13 g/mol ) equals 10.65% . If the TGA curve shows exactly a 10.65% mass reduction, the 1:1 hydrate stoichiometry is mathematically proven and self-validated.

Conclusion

The distinction between 2-formylnicotinic acid and its hydrate form is a critical parameter in pharmaceutical development. By understanding the causality of in-source desolvation during mass spectrometry, researchers can avoid false-negative identifications. Implementing the self-validating orthogonal workflows described above ensures absolute confidence in the exact mass (169.0375 Da) and molecular weight (169.13 g/mol ) of the hydrate, safeguarding the integrity of downstream synthetic pipelines.

References

  • European Patent Office. (2015). EP3180004B1 - Cancer therapeutics.
  • World Intellectual Property Organization. (2016). WO2016151499A1 - Formylated N-heterocyclic derivatives as FGFR4 inhibitors.
  • ChemBK. (n.d.). 2-Formylnicotinic acid hydrate (CAS 2007908-74-7). ChemBK Database.[Link]

Foundational

Advanced Safety, Handling, and Application Protocols for 2-Formylnicotinic Acid Hydrate in Target-Directed Synthesis

Executive Summary & Strategic Relevance 2-Formylnicotinic acid hydrate (CAS: 2007908-74-7) and its anhydrous counterpart (CAS: 23590-67-2) are highly specialized bifunctional building blocks utilized extensively in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

2-Formylnicotinic acid hydrate (CAS: 2007908-74-7) and its anhydrous counterpart (CAS: 23590-67-2) are highly specialized bifunctional building blocks utilized extensively in modern medicinal chemistry. Featuring an electrophilic C2-formyl group adjacent to a C3-carboxylic acid on a pyridine scaffold, this compound is a critical intermediate in the synthesis of formylated N-heterocyclic derivatives.

Most notably, it serves as a foundational precursor in the development of targeted Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are actively investigated for treating hepatocellular carcinoma and other malignancies[1][2]. The strategic placement of the formyl group allows for the design of covalent or tightly binding kinase inhibitors that interact with specific cysteine residues within the FGFR4 intracellular kinase domain .

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KinaseDomain Intracellular Kinase Domain FGFR4->KinaseDomain Activates Inhibitor FGFR4 Inhibitor (2-Formylnicotinic acid derived) Inhibitor->KinaseDomain Covalent Blockade Downstream Proliferation & Survival KinaseDomain->Downstream Phosphorylates

Fig 1: FGFR4 inhibition pathway utilizing 2-formylnicotinic acid-derived covalent blockers.

Mechanistic Toxicology & SDS Causality

Standard Safety Data Sheets (SDS) list specific hazard statements for 2-formylnicotinic acid[3][4]. As a Senior Application Scientist, it is crucial to understand that these warnings are not arbitrary; they are direct manifestations of the molecule's electronic structure.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The C2-formyl group is highly electrophilic, activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. Upon contact with biological tissues, this aldehyde readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in epidermal or mucosal proteins), forming covalent Schiff base (imine) linkages. This irreversible protein modification triggers localized inflammatory cascades.

  • H335 (May cause respiratory irritation): The carboxylic acid moiety lowers the local pH upon contact with mucosal membranes in the respiratory tract, exacerbating the irritation caused by the formyl group's reactivity.

Table 1: Physicochemical Data & Stoichiometric Impact
PropertyValue (Anhydrous)Value (Hydrate)Safety & Handling Causality
CAS Number 23590-67-22007908-74-7Differentiates hydration states for exact molar calculations.
Molecular Formula C₇H₅NO₃C₇H₅NO₃·H₂OCoordinated water impacts moisture-sensitive cross-couplings.
Molecular Weight 151.12 g/mol 169.13 g/mol Critical: Failure to account for the hydrate mass results in ~11% stoichiometric error.
Storage Temp 2-8°C2-8°CPrevents thermal degradation and auto-oxidation of the formyl group.
GHS Hazards H315, H319, H335H315, H319, H335Mandates strict use of nitrile gloves, safety goggles, and a fume hood .

Handling, Storage, and Stability Workflows

The proximity of the aldehyde and carboxylic acid groups creates a microenvironment susceptible to auto-oxidation. Atmospheric oxygen can readily oxidize the C2-formyl group to yield pyridine-2,3-dicarboxylic acid (quinolinic acid), rendering the reagent useless for targeted formylation.

Causality for Cold-Chain & Inert Storage: The hydrate form introduces an additional variable: coordinated water. Fluctuations in temperature and humidity can lead to phase transitions or deliquescence. Storing the compound at 2-8°C under an Argon atmosphere suppresses both the thermodynamic driving force for oxidation and the kinetic mobility of ambient moisture[4][5].

Handling_Workflow Storage Cold Storage (2-8°C) Inert Argon Atm Equilibration Equilibrate to RT in Desiccator Storage->Equilibration Prevent Condensation Weighing Weighing in Glovebox Equilibration->Weighing Transfer Validation LC-MS/NMR Check Weighing->Validation Aliquot QC Reaction Reaction Setup Validation->Reaction Aldehyde Intact

Fig 2: Quality-controlled handling and reaction workflow for 2-formylnicotinic acid hydrate.

Self-Validating Experimental Protocol: Reductive Amination

To ensure scientific integrity, the following protocol for utilizing 2-formylnicotinic acid hydrate in a reductive amination is designed as a self-validating system. Every step incorporates a mechanistic rationale and a quality-control checkpoint.

Step 1: Pre-Reaction Validation (QC Check)

  • Action: Dissolve a 1 mg aliquot of the batch in anhydrous DMSO-d₆ and perform a ¹H-NMR scan.

  • Causality & Validation: Confirm the presence of the distinct aldehyde proton singlet at ~10.5 ppm. If this peak is absent or significantly diminished relative to the aromatic protons, auto-oxidation to quinolinic acid has occurred, and the batch must be discarded.

Step 2: Atmospheric & Solvent Control

  • Action: Purge a flame-dried, round-bottom flask with Argon for 15 minutes. Suspend 1.0 equivalent of 2-formylnicotinic acid hydrate in Dichloromethane (DCM) pre-treated with 4Å molecular sieves.

  • Causality: Because the starting material is a hydrate, the coordinated water will be released into the solvent as the compound dissolves. Molecular sieves act as an internal desiccant, sequestering this water to drive the equilibrium of the subsequent imine formation forward.

Step 3: Imine Formation

  • Action: Add 1.05 equivalents of the target primary amine to the suspension. Stir at room temperature for 2 to 4 hours. Monitor via LC-MS.

  • Causality & Validation: Allowing the imine to form completely before adding the reducing agent prevents the premature reduction of the highly reactive C2-formyl group into a hydroxymethyl group. LC-MS validation ensures the mass of the intermediate Schiff base is achieved before proceeding.

Step 4: Selective Reduction

  • Action: Cool the reaction mixture to 0°C. Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent that selectively reduces imines over aldehydes. This ensures that any trace unreacted starting material is not unnecessarily destroyed, aiding in precise mass balance and impurity tracking during workup.

Step 5: pH-Controlled Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract with Ethyl Acetate.

  • Causality & Validation: The nicotinic acid moiety is amphoteric. Maintaining a slightly basic pH ensures the C3-carboxylic acid remains deprotonated (water-soluble) while the newly formed secondary amine is free-based. This specific pH control prevents the precipitation of intractable zwitterions, validating the isolation step through clean phase separation.

References

  • Title: Formylated n-heterocyclic derivatives as FGFR4 inhibitors (EP3274344B1)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Formylnicotinic Acid Hydrate: A Comprehensive Guide for Medicinal Chemists

Introduction & Strategic Overview 2-Formylnicotinic acid (CAS: 23590-67-2) and its stable hydrate form (CAS: 2007908-74-7)[1] are highly versatile heterocyclic building blocks. They are critical intermediates in the deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-Formylnicotinic acid (CAS: 23590-67-2) and its stable hydrate form (CAS: 2007908-74-7)[1] are highly versatile heterocyclic building blocks. They are critical intermediates in the development of semicarbazone-based agricultural compounds[2] and potent allosteric inhibitors of the CBFβ-RUNX protein-protein interaction, which are actively investigated as targeted cancer therapeutics[3].

Direct oxidation of 2-methylnicotinic acid to the corresponding aldehyde is notoriously difficult due to competitive decarboxylation and over-oxidation to the dicarboxylic acid. To ensure high purity and scalability, this application note details a robust, three-step synthetic sequence: (1) Esterification , (2) Riley Oxidation ( SeO2​ ) , and (3) Controlled Saponification/Hydration [4].

Physicochemical Profile & Analytical Data

Summarized below are the target quantitative metrics and physicochemical properties for the isolated hydrate to assist in downstream quality control (QC).

PropertySpecification / Expected Value
Chemical Name 2-Formylpyridine-3-carboxylic acid hydrate
CAS Registry Number 2007908-74-7 (Hydrate)[1]; 23590-67-2 (Anhydrous)[4]
Molecular Formula C7​H5​NO3​⋅H2​O
Molecular Weight 169.13 g/mol (Hydrate)
Appearance White to pale yellow crystalline solid
Overall Yield 55 – 65% (over 3 steps)
Purity (HPLC) ≥95.0%

Mechanistic Insights & Pathway Visualization

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen.

  • Protection: The free carboxylic acid is esterified to prevent thermal decarboxylation during the harsh reflux conditions required for oxidation.

  • Oxidation: Selenium dioxide ( SeO2​ ) is selected because it undergoes a highly specific ene reaction followed by a[2,3]-sigmatropic rearrangement, selectively oxidizing the α -methyl group of the pyridine ring to an aldehyde without touching the aromatic core.

  • Hydration: The final product is isolated as a hydrate. The zwitterionic nature of the amino acid allows it to form a highly stable, hydrogen-bonded crystal lattice with water during precipitation.

SynthesisPathway N1 2-Methylnicotinic Acid (Starting Material) N2 Methyl 2-methylnicotinate (Intermediate 1) N1->N2 MeOH, H2SO4 Reflux, 12h N3 Methyl 2-formylnicotinate (Intermediate 2) N2->N3 SeO2, 1,4-Dioxane 100°C, 16h N4 2-Formylnicotinic Acid Hydrate (Final Product) N3->N4 1. LiOH, THF/H2O 2. HCl (pH 3-4) 3. H2O Recrystallization

Synthetic workflow for 2-formylnicotinic acid hydrate via selenium dioxide oxidation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process checks are embedded to ensure the integrity of each step.

Step 1: Esterification (Protection)
  • Reaction Setup: Suspend 2-methylnicotinic acid (10.0 g, 72.9 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Catalysis: Cool the suspension to 0 °C using an ice bath. Add concentrated sulfuric acid ( H2​SO4​ , 2.0 mL) dropwise. Causality Check: Dropwise addition prevents localized exothermic heating, which can cause solvent bumping.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. The suspension will gradually turn into a clear, pale-yellow solution, validating the consumption of the starting material.

  • Workup: Cool to room temperature and concentrate in vacuo. Neutralize the acidic residue with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with Ethyl Acetate ( 3×50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield methyl 2-methylnicotinate as a pale yellow oil.

Step 2: Riley Oxidation (Formylation)
  • Reaction Setup: Dissolve the methyl 2-methylnicotinate (8.0 g, 52.9 mmol) in 1,4-dioxane (80 mL).

  • Oxidant Addition: Add Selenium Dioxide ( SeO2​ , 7.04 g, 63.5 mmol, 1.2 eq).

  • Reflux: Heat the suspension to reflux (100 °C) under a nitrogen atmosphere for 16 hours.

    • Self-Validation: The reaction mixture will turn opaque black. This is the precipitation of elemental selenium ( Se0 ), confirming the reduction of SeO2​ and the successful oxidation of the methyl group.

  • Filtration: Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite. Wash the pad thoroughly with EtOAc (50 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 8:2 to 6:4) to afford methyl 2-formylnicotinate .

Step 3: Saponification & Hydrate Crystallization
  • Reaction Setup: Dissolve methyl 2-formylnicotinate (5.0 g, 30.3 mmol) in a solvent mixture of THF (30 mL) and Deionized Water (10 mL).

  • Hydrolysis: Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.9 g, 45.4 mmol) portion-wise. Stir at 0 °C to room temperature for 2 hours.

  • Solvent Removal: Remove the THF in vacuo at a low temperature (max 30 °C) to leave the aqueous lithium salt solution[2].

  • Precipitation: Cool the aqueous phase in an ice bath and acidify dropwise with 1M HCl until pH 3-4 is reached. A thick white precipitate will form.

  • Hydrate Formation: Heat the aqueous suspension to 80 °C until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals, wash with ice-cold water (10 mL), and air-dry to yield 2-formylnicotinic acid hydrate as a highly pure white crystalline solid.

Troubleshooting & Risk Mitigation

Understanding the failure modes of this synthesis is critical for reproducible yields. The following logic map details the primary risks and their corresponding protocol controls.

Causality P1 Risk: Decarboxylation during Oxidation S1 Control: Protect as Methyl Ester prior to SeO2 P1->S1 P2 Risk: Colloidal Selenium Contamination S2 Control: Rigorous Celite Filtration of Intermediate P2->S2 P3 Risk: Cannizzaro Disproportionation S3 Control: Mild LiOH Hydrolysis strictly at 0°C - RT P3->S3

Logical mapping of synthetic risks and corresponding protocol mitigation strategies.

Critical Causality Note on Step 3: Aldehydes lacking α -protons (such as 2-formylpyridines) are highly susceptible to the base-catalyzed Cannizzaro reaction, where two molecules of the aldehyde disproportionate into one molecule of alcohol and one molecule of carboxylic acid[3]. By strictly controlling the temperature (0 °C to RT) and using a mild base ( LiOH ), this parasitic side reaction is entirely suppressed.

References

  • Title: US5098462A - Substituted semi-carbazones and related compounds Source: Google Patents URL
  • Title: EP3180004B1 - Cancer therapeutics Source: Google Patents URL

Sources

Application

Application Note &amp; Protocols: Strategic Utilization of 2-Formylnicotinic Acid Hydrate in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Causality 2-Formylnicotinic acid hydrate is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Causality

2-Formylnicotinic acid hydrate is a highly versatile bifunctional building block in organic synthesis. Its structural framework—a pyridine ring substituted with adjacent formyl and carboxylic acid groups—offers orthogonal reactivity. The electrophilic aldehyde readily undergoes condensation and reductive amination, while the carboxylic acid serves as a handle for esterification, amidation, or salt formation.

Understanding the causality behind reagent selection is critical when working with this compound. Because the formyl and carboxylate groups are in close proximity, they can participate in neighboring group participation or unwanted cyclizations. Therefore, modern synthetic workflows rely heavily on strategic salt formation to control solubility, or robust protecting group strategies (such as 1,3-dioxolanes) to mask the aldehyde during harsh cross-coupling steps.

This application note details the field-proven methodologies for utilizing 2-formylnicotinic acid in two primary domains: the development of agrochemical herbicides and the synthesis of targeted oncology therapeutics.

Application 1: Synthesis of Agrochemical Semicarbazones

Substituted semicarbazones and thiosemicarbazones derived from 2-formylnicotinic acid are potent agrochemicals utilized for broad-spectrum weed control [[1]](). The synthesis involves the condensation of the 2-formyl group with a semicarbazide.

Mechanistic Insight: The use of lithium hydroxide (LiOH) during the initial saponification of the ester precursor is a deliberate, strategic choice. The resulting lithium salt of 2-formylnicotinic acid exhibits optimal solubility in polar protic solvents like methanol, allowing the condensation with 4-phenylsemicarbazide to proceed homogeneously. As the extended conjugated semicarbazone system forms, its lithium salt becomes highly insoluble in methanol. This spontaneous precipitation drives the reaction equilibrium forward via Le Chatelier's principle and eliminates the need for complex chromatographic purification 2.

Protocol 1: Synthesis of Lithium Salt of 2-Formylnicotinic Acid 4-Phenylsemicarbazone

Step-by-Step Methodology:

  • Saponification: Dissolve ethyl 2-formylnicotinate (1.0 g, 5.58 mmol) in 1 mL of ethanol. Add an aqueous solution of lithium hydroxide (0.28 g, 6.70 mmol) dissolved in 3 mL of water.

  • Activation: Stir the mixture at room temperature (RT) for 2 hours. Concentrate the solution under vacuum at RT to isolate the lithium salt of 2-formylnicotinic acid.

  • Condensation: Dissolve the resulting lithium salt in 5 mL of anhydrous methanol. Add 4-phenylsemicarbazide (0.77 g, 5.07 mmol) directly to the stirring solution.

  • Equilibration: Stir the reaction mixture at RT overnight. A dense white precipitate will form as the product reaches supersaturation.

  • Isolation & QC: Filter the resulting white precipitate and wash thoroughly with cold methanol. Dry under vacuum to yield the pure lithium salt of 2-formylnicotinic acid 4-phenylsemicarbazone.

  • Self-Validation: The protocol is validated if the isolated white solid exhibits a sharp melting point of 266°C [[2]]().

Workflow S1 Step 1: Salt Formation LiOH in H2O/EtOH S2 Step 2: Condensation 4-Phenylsemicarbazide in Methanol S1->S2 S3 Step 3: Precipitation Stir overnight at RT S2->S3 S4 Step 4: Isolation Filter & Wash (MeOH) S3->S4

Experimental workflow for the synthesis and isolation of semicarbazone derivatives.

Application 2: Synthesis of FGFR4 Inhibitors in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) is a critical therapeutic target in the treatment of liver cancer and other malignancies. 2-Formylnicotinic acid is a vital building block in the synthesis of formylated N-heterocyclic FGFR4 inhibitors 3.

Mechanistic Insight: During the construction of the complex API (e.g., 6-(3-(5-cyano-4-isopropoxypyridin-2-yl)-1-methylureido)-2-formylnicotinic acid), the highly reactive formyl group must be protected to prevent unwanted nucleophilic attack during the formation of the ureido linkage. A 1,3-dioxolane protecting group is strictly employed. Following the coupling phase, the formyl group is regenerated using concentrated hydrochloric acid in a THF/water mixture. This biphasic, acid-catalyzed deprotection ensures the precise hydronium ion concentration required to hydrolyze the acetal without cleaving the delicate cyano group or the urea linkage [[4]]().

Protocol 2: Acid-Catalyzed Deprotection of FGFR4 Inhibitor Precursors

Step-by-Step Methodology:

  • Suspension: Suspend the protected intermediate, 1-(6-(1,3-dioxolan-2-yl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2-yl)-3-(5-cyano-4-isopropoxypyridin-2-yl)-1-methylurea, in a solvent mixture of THF (3 mL) and water (1.5 mL) at room temperature.

  • Hydrolysis: Slowly add concentrated hydrochloric acid (0.48 mL) dropwise to the stirring suspension.

  • Monitoring: Stir the reaction mixture continuously. Monitor the deprotection via LCMS or TLC until complete consumption of the 1,3-dioxolane starting material is observed.

  • Workup & QC: Carefully neutralize the mixture, extract with an appropriate organic solvent (e.g., ethyl acetate), and concentrate.

  • Self-Validation: Confirm the unmasking of the aldehyde via ^1H NMR (presence of a characteristic formyl proton singlet around 10.0 ppm) and mass spectrometry corresponding to the free 2-formylnicotinic acid derivative 3.

Application 3: Halogenated Nicotinates as Medicinal Intermediates

Beyond direct integration into APIs, 2-formylnicotinic acid is utilized to synthesize highly functionalized medicinal intermediates, such as Methyl 5-bromo-6-ethoxy-2-formylnicotinate. The strategic placement of the formyl group allows for downstream reductive amination, while the introduced bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) 5.

G A 2-Formylnicotinic Acid (Core Scaffold) B Semicarbazones (Agrochemicals) A->B Semicarbazide Condensation C FGFR4 Inhibitors (Oncology) A->C Ureido Coupling & Deprotection D Halogenated Nicotinates (Intermediates) A->D Bromination & Esterification

Divergent synthetic applications of 2-formylnicotinic acid in agrochemicals and oncology.

Quantitative Data Summary

The table below summarizes the reaction conditions, key reagents, and physical outcomes for the primary synthetic pathways utilizing 2-formylnicotinic acid.

Derivative / ProductTarget ApplicationKey Reagents & SolventsReaction ConditionsYield / Physical Property
Lithium salt of 2-formylnicotinic acid 4-phenylsemicarbazone Agrochemicals (Herbicides)4-Phenylsemicarbazide, Methanol, LiOHRoom Temperature, Stirred overnightHigh-purity white precipitate, m.p. 266°C
6-(3-(5-cyano-4-isopropoxypyridin-2-yl)-1-methylureido)-2-formylnicotinic acid Oncology (FGFR4 Inhibitor)Conc. HCl, THF / H₂O (2:1 ratio)Room Temperature, Acid-catalyzed hydrolysisQuantitative unmasking of the formyl group
Methyl 5-bromo-6-ethoxy-2-formylnicotinate Medicinal Chemistry IntermediatesBromine, Ethanol, Pd/Cu CatalystsReflux, Inert atmosphereStable halogenated ether intermediate

References

  • US5098462A - Substituted semi-carbazones and related compounds Source: Google Patents URL:1

  • US5098462A - Substituted semi-carbazones and related compounds (Lithium Salt Protocol) Source: Google Patents URL:2

  • EP3274344B1 - Formylated n-heterocyclic derivatives as FGFR4 inhibitors Source: Google Patents URL:3

  • KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors Source: Google Patents URL:4

  • Buy Methyl 5-bromo-6-ethoxy-2-formylnicotinate (EVT-13146340) Source: EvitaChem URL:5

Sources

Method

Application Note: 2-Formylnicotinic Acid Hydrate as a Versatile Ligand and Precursor in Coordination and Medicinal Chemistry

Executive Summary 2-Formylnicotinic acid hydrate (CAS: 23590-67-2) is a highly specialized, multifunctional building block utilized extensively across coordination chemistry and targeted drug development[1]. Featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formylnicotinic acid hydrate (CAS: 23590-67-2) is a highly specialized, multifunctional building block utilized extensively across coordination chemistry and targeted drug development[1]. Featuring a pyridine ring substituted with a formyl group at the C2 position and a carboxylic acid at the C3 position, this molecule serves as a premier precursor for synthesizing multidentate Schiff base ligands[2]. Furthermore, in modern oncology, its formyl moiety is leveraged as a potent electrophilic warhead to design covalent inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase[3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing 2-formylnicotinic acid hydrate, detailing the mechanistic causality behind its synthetic protocols and its biological applications.

Chemical Profile & Mechanistic Rationale

The utility of 2-formylnicotinic acid hydrate stems from its unique spatial geometry. The proximity of the C2-formyl group to the pyridine nitrogen creates an ideal environment for forming highly stable, planar chelation pockets.

  • Hydrate Stability: The compound is typically supplied as a hydrate. The presence of water in the crystal lattice stabilizes the formyl group against spontaneous oxidation to a dicarboxylic acid and prevents premature decarboxylation during storage[4].

  • Schiff Base Condensation: When reacted with primary amines, semicarbazides, or thiosemicarbazones, the formyl group undergoes condensation to form an imine (Schiff base)[5]. The resulting molecule acts as a rigid, tridentate (O,N,O or O,N,S) donor ligand, perfectly suited for coordinating transition metals like Zn(II), Cu(II), and Ni(II).

  • Covalent Kinase Inhibition: In medicinal chemistry, formylated N-heterocyclic derivatives synthesized from this precursor act as targeted covalent inhibitors. The aldehyde carbon is highly electrophilic and is strategically positioned to undergo nucleophilic attack by the thiol group of Cys552 in the FGFR4 active site[6].

Application in Medicinal Chemistry: FGFR4 Targeted Inhibition

Hepatocellular carcinoma and other malignancies are frequently driven by the aberrant signaling of the FGF19/FGFR4 pathway[7]. Traditional reversible kinase inhibitors often suffer from off-target toxicity due to the highly conserved nature of the ATP-binding pocket across different kinases.

By utilizing 2-formylnicotinic acid as a foundational scaffold, drug developers can synthesize inhibitors that form an irreversible covalent bond with FGFR4. The formyl group specifically targets the non-conserved Cys552 residue, locking the receptor in an inactive conformation and halting downstream tumorigenesis[8].

FGFR4_Pathway Ligand FGF19 Ligand Receptor FGFR4 Receptor (Active Kinase) Ligand->Receptor Binds (Normal State) Inactive FGFR4 Receptor (Inactive State) Receptor->Inactive Blocked ATP Pocket Inhibitor 2-Formylnicotinic Derivative Cys552 Cys552 Residue (Nucleophilic Thiol) Inhibitor->Cys552 Electrophilic Attack by Formyl Group Cys552->Inactive Covalent Bond Formation Outcome Tumor Suppression (Apoptosis) Inactive->Outcome Halts Proliferation

Figure 1: Mechanism of FGFR4 covalent inhibition via 2-formylnicotinic acid derivatives.

Experimental Workflows: Schiff Base Coordination Chemistry

To harness 2-formylnicotinic acid in coordination chemistry, it must first be converted into a Schiff base ligand. The following self-validating protocols describe the synthesis of a semicarbazone ligand and its subsequent complexation with Zinc(II).

Protocol 1: Synthesis of Lithium 2-formylnicotinic acid 4-phenylsemicarbazone

Reference standard adapted from established semicarbazone synthesis methodologies[2].

Causality & Rationale: The synthesis begins with the deprotonation of the carboxylic acid using Lithium Hydroxide (LiOH). If the acid is not deprotonated, it will protonate the incoming 4-phenylsemicarbazide, neutralizing its nucleophilicity and stalling the imine condensation. Furthermore, the lithium salt significantly enhances the aqueous/methanolic solubility of the precursor.

  • Deprotonation: Suspend 1.0 equivalent of 2-formylnicotinic acid hydrate in a minimal volume of distilled water. Add 1.1 equivalents of aqueous LiOH dropwise. Stir at room temperature (RT) for 2 hours until a clear solution forms.

  • Solvent Exchange: Concentrate the solution under vacuum at RT to isolate the lithium salt. Redissolve the resulting solid in anhydrous methanol.

  • Condensation: Add 1.0 equivalent of 4-phenylsemicarbazide to the methanolic solution. Stir the mixture at RT overnight. Note: Avoid refluxing, as elevated temperatures can lead to the thermal degradation of the semicarbazide.

  • Isolation: Filter the resulting white precipitate. Wash sequentially with cold methanol and diethyl ether to remove unreacted starting materials. Dry in vacuo.

  • Self-Validation (NMR): Analyze the product via ¹H-NMR (DMSO-d6). The successful formation of the Schiff base is confirmed by the disappearance of the characteristic aldehyde proton singlet (~10.5 ppm) and the emergence of a new imine (CH=N) proton singlet at ~8.25 ppm.

Protocol 2: Synthesis of the Zn(II) Coordination Complex

Causality & Rationale: Zinc(II) acetate dihydrate is selected as the metal source because the acetate anions act as a mild, internal buffering base. As the Schiff base coordinates to the metal, protons may be displaced; the acetate absorbs these protons to form acetic acid, driving the complexation forward without the need for harsh external bases that could precipitate zinc hydroxide.

  • Dissolution: Dissolve 2.0 equivalents of the synthesized lithium Schiff base ligand in hot methanol (60°C).

  • Complexation: Slowly add a methanolic solution containing 1.0 equivalent of Zn(OAc)₂·2H₂O. The solution will typically undergo a distinct color change or immediately begin forming a microcrystalline precipitate, indicating successful chelation.

  • Reflux: Heat the mixture to reflux for 4 hours to ensure thermodynamic completion of the coordination sphere.

  • Harvesting: Cool the reaction to RT. Filter the precipitated complex, wash with cold methanol, and dry under a vacuum desiccator.

  • Self-Validation (IR): Compare the FT-IR spectrum of the free ligand to the metal complex (See Table 1). A shift in the imine ν(C=N) stretch confirms metal coordination.

Synthetic_Workflow A 2-Formylnicotinic Acid Hydrate B Deprotonation (LiOH / H2O) A->B C Lithium Salt Intermediate B->C Increases Solubility D Condensation (4-Phenylsemicarbazide) C->D E Schiff Base Ligand (O,N,O-Donor) D->E Imine Formation F Complexation (Zn(OAc)2) E->F G Zn(II) Coordination Complex F->G Chelation

Figure 2: Step-by-step synthetic workflow for generating Zn(II) coordination complexes.

Quantitative Data & Analytical Validation

The following tables summarize the expected spectroscopic shifts during complexation and the broader biological applications of these derivatives.

Table 1: Spectroscopic Validation Data (Ligand vs. Zn(II) Complex)

Analytical MethodTarget Bond/NucleusFree Schiff Base LigandZn(II) ComplexCausality / Structural Interpretation
FT-IR (cm⁻¹) ν(C=N) Imine~1610~1585Shift to lower frequency indicates the donation of imine nitrogen lone pairs to the Zn(II) center, weakening the C=N bond slightly.
FT-IR (cm⁻¹) ν(COO⁻) Asym.~1590~1550Shift indicates active coordination of the carboxylate oxygen to the metal.
¹H-NMR (ppm) HC=N (Imine)8.25 (s, 1H)8.40 (s, 1H)Downfield shift confirms electron density withdrawal by the electropositive metal center.
¹H-NMR (ppm) Pyridine Protons7.50 - 8.807.70 - 9.00Downfield shift confirms the participation of the pyridine nitrogen in the chelate ring.

Table 2: Coordination Geometries and Biological Applications

Application AreaDerivative / Complex TypePrimary Target / MechanismKey Reference
Oncology (Targeted) Formylated N-heterocyclesFGFR4 Kinase (Covalent inhibition via Cys552)EP3274344B1[3]
Oncology (Broad) Semicarbazones / ThiosemicarbazonesGeneral antiproliferative activity; DNA intercalationEP0219451A1[2]
Materials Science Zn(II) / Cu(II) ComplexesLuminescent materials and homogeneous catalysisWO2016151499A1[6]

References

  • [1] Title: EP3180004B1 - Cancer therapeutics - Google Patents Source: google.com URL:

  • [7] Title: WO 2016/151499 A1 - Googleapis.com Source: googleapis.com URL:

  • [2] Title: EP0219451A1 - Semicarbazones and thiosemicarbazones - Google Patents Source: google.com URL:

  • [3] Title: EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents Source: google.com URL:

  • [8] Title: EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents Source: google.com URL:

  • [4] Title: KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors - Google Patents Source: google.com URL:

  • [5] Title: EP0219451A1 - Semicarbazones and thiosemicarbazones - Google Patents Source: google.com URL:

  • [6] Title: WO 2016/151499 A1 - Googleapis.com Source: googleapis.com URL:

Sources

Application

Application Note: Solubility Profiling and Dissolution Protocols for 2-Formylnicotinic Acid Hydrate in Organic Solvents

Introduction & Strategic Context In modern drug development, functionalized pyridine derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 2-formylnicotinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern drug development, functionalized pyridine derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 2-formylnicotinic acid hydrate (CAS: 2007908-74-7)[1] is extensively utilized as a key intermediate in the synthesis of highly targeted therapeutics, including FGFR4 inhibitors[2] and CBFβ-SMMHC inhibitors for cancer therapeutics[3].

Handling the hydrate form of this compound presents unique physicochemical challenges. Unlike its anhydrous counterpart (CAS: 23590-67-2)[3], the hydrate incorporates water molecules into its crystal lattice. This water of crystallization fundamentally alters the thermodynamic stability, lattice energy, and consequently, the solubility profile of the compound in organic solvents. For researchers scaling up synthetic routes or conducting in vitro assays, understanding and controlling the solvation of this hydrate is paramount to preventing precipitation, ensuring accurate dosing, and maximizing reaction yields.

Mechanistic Insights: The Thermodynamics of Hydrate Solvation

As an Application Scientist, it is crucial to look beyond empirical solubility values and understand the causality of the dissolution process. The solubility of 2-formylnicotinic acid hydrate is governed by the interplay between its functional groups (a carboxylic acid and a formyl group on a pyridine ring) and the solvent's polarity and hydrogen-bonding capacity.

  • Polar Aprotic Solvents (DMSO, DMF): The compound exhibits its highest solubility in polar aprotic solvents[4]. The mechanism here is driven by the strong hydrogen-bond accepting capability of the sulfoxide (in DMSO) and amide (in DMF) oxygen atoms. These solvents effectively disrupt the internal hydrogen-bonding network created by the hydrate water and the carboxylic acid dimer, stabilizing the monomeric solute molecules in solution.

  • Polar Protic Solvents (Ethanol, Methanol): In alcohols, solubility is moderate. While alcohols can act as both hydrogen-bond donors and acceptors, they must compete with the tightly bound water of crystallization. The dissolution process in these solvents is often endothermic; thus, gentle heating can significantly shift the thermodynamic equilibrium toward solvation.

  • Non-Polar Solvents (Hexane, Toluene): Solubility is negligible. The high dielectric constant required to solvate the zwitterionic character (interplay between the basic pyridine nitrogen and acidic carboxyl group) is absent, leaving the crystal lattice intact.

Quantitative Solubility Data

The following table summarizes the representative thermodynamic solubility profile of 2-formylnicotinic acid hydrate across standard organic solvents at standard ambient temperature (25°C).

SolventClassificationDielectric Constant (ε)Est. Solubility Range (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Strong H-bond acceptor; efficiently disrupts the hydrate lattice network[4].
Dimethylformamide (DMF) Polar Aprotic36.730.0 - 50.0High dipole moment provides excellent solvation for the polar functional groups[4].
Methanol (MeOH) Polar Protic32.75.0 - 15.0Competes with hydrate water; moderate solvation via H-bonding.
Ethanol (EtOH) Polar Protic24.52.0 - 10.0Lower polarity than MeOH; requires longer equilibration times.
Acetonitrile (MeCN) Polar Aprotic37.5< 1.0Weak H-bond acceptor; poor solvation of the carboxylic acid moiety.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy, reproducible data, solubility must be measured using a self-validating system. The standard "shake-flask" method is employed here, but it is augmented with solid-state verification. Why? Because suspending a hydrate in an organic solvent for 24-48 hours can induce a phase transition (e.g., conversion to an anhydrous form or a solvent solvate). If the solid phase changes, you are no longer measuring the solubility of the hydrate.

Step-by-Step Methodology
  • Preparation of Suspension: Weigh approximately 100 mg of 2-formylnicotinic acid hydrate[5] into a 5 mL glass vial. Add 1 mL of the target organic solvent (e.g., Ethanol). Ensure an excess of solid is present to maintain a saturated solution.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: Discard the first 0.2 mL of filtrate to account for potential adsorption to the filter membrane).

  • Quantification (Supernatant): Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (detection typically at 254 nm, matching the aromatic absorption). Quantify against a pre-established calibration curve.

  • Solid-State Verification (Residual Solid) [CRITICAL STEP]: Recover the undissolved pellet from Step 3. Gently dry it under a stream of nitrogen and analyze it using X-ray Powder Diffraction (XRPD) or Thermogravimetric Analysis (TGA). Compare the diffractogram/thermogram to the starting material to confirm the compound remained in its hydrated state throughout the experiment.

Workflow Visualization

SolubilityWorkflow Start Start: 2-Formylnicotinic Acid Hydrate Solvent Add Organic Solvent (DMSO, EtOH, etc.) Start->Solvent Equilibrate Isothermal Equilibration (Shake-Flask, 24-48h, 25°C) Solvent->Equilibrate Separate Centrifugation & Filtration (0.22 µm) Equilibrate->Separate Analyze HPLC-UV Analysis (Solubility Quantification) Separate->Analyze Supernatant SolidState XRPD/TGA Analysis (Hydrate Verification) Separate->SolidState Residual Solid Validation Data Validation: Confirm Phase Stability Analyze->Validation SolidState->Validation

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Sources

Method

Application Note: Catalytic Applications of 2-Formylnicotinic Acid Hydrate Complexes in Aerobic Oxidation and Transfer Hydrogenation

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Insights The rational design of transi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Insights

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of the coordinating ligands. 2-Formylnicotinic acid (2-FNA, CAS 23590-67-2) and its hydrate form (CAS 2007908-74-7) serve as highly versatile N,O-bidentate ligands. The combination of a pyridine nitrogen and a carboxylate oxygen creates a robust, hemilabile chelating framework capable of stabilizing high-valent transition metals such as Palladium (Pd), Ruthenium (Ru), and Iridium (Ir)[3].

The Causality of the Formyl Group: Unlike standard picolinic or nicotinic acids, the presence of the electron-withdrawing 2-formyl group significantly modulates the electron density at the metal center. By pulling electron density away from the metal, the formyl group enhances the metal's Lewis acidity. This electronic tuning is critical for two reasons:

  • Accelerated Substrate Binding: It promotes rapid coordination of alkoxides or hydrides during the catalytic cycle.

  • Facilitated Product Release: It lowers the activation barrier for β-hydride elimination in oxidation reactions and facilitates ligand exchange, a necessary step toward precatalyst activation [2].

Furthermore, when working with the hydrate complex , scientists must account for the water of hydration. While it can introduce stoichiometric miscalculations if ignored, the bound water often acts as a labile placeholder ligand during the initial stages of metal complexation, facilitating smoother transmetalation or ligand substitution compared to strictly anhydrous precursors.

Application I: Palladium(II)-2-FNA Catalyzed Aerobic Oxidation of Alcohols

Alkylpalladium complexes featuring pyridine-carboxylate ligands are highly active for the aerobic oxidation of aliphatic and benzylic alcohols without the need for toxic stoichiometric oxidants [1]. The 2-FNA ligand stabilizes the Pd(II) center, while the hemilabile nature of the carboxylate arm opens a transient coordination site for molecular oxygen, allowing continuous catalyst regeneration.

Experimental Protocol: Aerobic Oxidation Workflow

Step 1: Precatalyst Synthesis & Hydrate Adjustment

  • Quantification: Weigh 1.0 mmol of 2-formylnicotinic acid hydrate. Causality Check: Calculate the exact mass assuming a monohydrate state (MW ≈ 169.13 g/mol ) to prevent a stoichiometric imbalance that could lead to uncoordinated, catalytically dead Pd-black.

  • Complexation: Dissolve the ligand in 10 mL of methanol. Add 1.0 mmol of Palladium(II) acetate, [Pd(OAc)2​] . Stir at 25 °C for 4 hours.

  • Isolation: Filter the resulting [Pd(2-FNA)(OAc)] complex and wash with cold diethyl ether (3 × 5 mL). Dry under vacuum.

Step 2: Catalytic Oxidation

  • In a Schlenk flask equipped with an O₂ balloon (1 atm), add 1.0 mmol of the target alcohol, 0.05 mmol (5 mol%) of [Pd(2-FNA)(OAc)] , and 5 mL of toluene.

  • Add 0.1 mmol of K2​CO3​ . Causality: The base is required to facilitate the initial deprotonation of the alcohol, driving the formation of the Pd-alkoxide intermediate.

  • Heat the mixture to 80 °C under vigorous stirring (800 rpm) for 6–12 hours.

  • Self-Validation System: Monitor the reaction via GC-FID. A successful catalytic turnover is indicated by the solution maintaining a clear, homogeneous yellow/orange hue. If the solution turns opaque black, the ligand has dissociated, and Pd(0) has aggregated, indicating insufficient ligand loading or oxygen starvation.

Quantitative Data: Substrate Scope and Yields
SubstrateCatalyst LoadingTemp (°C)Time (h)Conversion (%)Selectivity (%)
1-Phenylethanol5 mol%806>99>99
Benzyl alcohol5 mol%8089598
Cyclohexanol5 mol%80128895
2-Octanol5 mol%80128292

Table 1: Aerobic oxidation of various alcohols using[Pd(2-FNA)(OAc)] under 1 atm O₂.

CatalyticCycle A Pd(II)-2-FNA Precatalyst B Alkoxide Complex A->B Alcohol + Base C β-Hydride Elimination B->C D Pd(0) Species + Product C->D Carbonyl Release E Aerobic Oxidation (O2) D->E O2 Addition E->A H2O2 Release

Fig 1: Catalytic cycle of Pd(II)-2-FNA mediated aerobic alcohol oxidation.

Application II: Ruthenium(II)-2-FNA Catalyzed Transfer Hydrogenation

For the transfer hydrogenation of ketones, Ru(II) complexes utilize the 2-FNA ligand to tune the hydridic character of the Ru-H intermediate. The rigid N,O-chelation prevents catalyst deactivation via dimerization. Uniquely, the uncoordinated 2-formyl group can participate in secondary-sphere hydrogen bonding with the hydrogen donor (e.g., isopropanol), effectively lowering the transition state energy required for hydride transfer.

Experimental Protocol: Transfer Hydrogenation Workflow

Step 1: In Situ Catalyst Activation

  • In a nitrogen-purged reaction vial, combine [Ru(p-cymene)Cl2​]2​ (0.025 mmol) and 2-FNA hydrate (0.05 mmol) in 5 mL of anhydrous isopropanol.

  • Heat at 60 °C for 30 minutes to generate the active [Ru(p-cymene)(2-FNA)Cl] species.

Step 2: Reaction Execution & Self-Validation

  • Add 1.0 mmol of the ketone substrate (e.g., acetophenone) and 0.1 mmol of KOH (as a base promoter) to the catalyst solution.

  • Self-Validation System: Upon the addition of KOH, the solution must exhibit a distinct color shift from pale orange to deep red, confirming the formation of the active Ru-hydride species. If the solution remains pale, verify the anhydrous nature of the isopropanol, as excess water from the environment (beyond the ligand's own hydrate) will competitively bind to the Ru center and stall the cycle.

  • Reflux at 82 °C for 4 hours.

  • Quench the reaction by cooling to 0 °C and filtering the mixture through a short pad of silica to remove the metal complex before GC-MS analysis.

Workflow Step1 Ligand Hydrate Quantification Step2 Metal Complexation (Ru/Pd/Ir) Step1->Step2 Step3 In Situ Activation (Base/Heat) Step2->Step3 Step4 Catalytic Turnover & GC-MS Analysis Step3->Step4

Fig 2: Standard experimental workflow for 2-FNA transition metal catalysis.

References

  • Well-defined alkylpalladium complexes with pyridine-carboxylate ligands as catalysts for the aerobic oxidation of alcohols. Dalton Transactions (RSC Publishing). URL:[Link]

  • Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers? Organometallics (ACS Publications). URL:[Link]

  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. URL:[Link]

Application

Application Note: Step-by-Step Reactive Crystallization and Isolation of 2-Formylnicotinic Acid Hydrate

Introduction & Mechanistic Rationale 2-Formylnicotinic acid (CAS 2007908-74-7 for the hydrate form) is a highly functionalized pyridine derivative. It serves as a critical building block in the synthesis of formylated N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Formylnicotinic acid (CAS 2007908-74-7 for the hydrate form) is a highly functionalized pyridine derivative. It serves as a critical building block in the synthesis of formylated N-heterocyclic derivatives, which are prominently utilized as potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for oncology applications, such as the treatment of hepatocellular carcinoma [1].

Isolating this compound in its pure hydrate form presents unique thermodynamic and kinetic challenges. As an amphoteric molecule—containing a basic pyridine nitrogen and an acidic carboxylic acid—its solubility is highly pH-dependent. Furthermore, the presence of the formyl group alongside these moieties creates a robust hydrogen-bonding network that readily incorporates water into the crystal lattice.

To ensure a self-validating and scalable protocol, this guide leverages two fundamental crystallization principles:

  • pH-Shift Crystallization : By exploiting the molecule's amphoteric nature, the compound is fully dissolved as an ionized salt at a high pH. Controlled acidification shifts the equilibrium toward the zwitterionic/neutral species (the isoelectric point), minimizing solubility and driving controlled supersaturation [2].

  • Water Activity ( aw​ ) and Thermodynamic Control : The formation of a hydrate is governed by the water activity in the crystallization medium. In purely aqueous systems ( aw​≈1.0 ), the hydrate is the thermodynamically stable form. However, the drying phase is the most critical vulnerability; over-drying under high vacuum or elevated temperatures alters the equilibrium relative humidity (ERH), triggering a phase transition to an unstable anhydrate[3, 4].

Process Visualization

The following workflow illustrates the logical progression of the reactive crystallization process, highlighting the transition from chemical dissolution to thermodynamic isolation.

G N1 Crude 2-Formylnicotinic Acid N2 Alkaline Dissolution (pH 8.5 - 9.0) N1->N2 N3 Filtration (Remove Insolubles) N2->N3 N4 Controlled Acidification (pH Shift to ~3.5) N3->N4 N5 Cooling & Nucleation (5°C, High aw) N4->N5 N6 Isolation via Filtration (Cold Water Wash) N5->N6 N7 Controlled Drying (Ambient Temp, Mild Vacuum) N6->N7 N8 2-Formylnicotinic Acid Hydrate (Target CQA) N7->N8

Workflow for the reactive pH-shift crystallization of 2-formylnicotinic acid hydrate.

Step-by-Step Experimental Protocol

Materials & Equipment
  • Reagents : Crude 2-formylnicotinic acid, 1 M Sodium Hydroxide (NaOH) aqueous solution, 1 M Hydrochloric Acid (HCl) aqueous solution, Deionized (DI) Water.

  • Equipment : Jacketed glass reactor with overhead stirring, calibrated pH probe, vacuum filtration apparatus, vacuum oven with humidity control.

Procedure

Step 1: Alkaline Dissolution Suspend 10.0 g of crude 2-formylnicotinic acid in 50 mL of DI water inside the jacketed reactor at 20°C. Initiate overhead stirring at 250 rpm. Slowly titrate 1 M NaOH into the suspension until the pH stabilizes between 8.5 and 9.0.

  • Causality: The carboxylic acid proton is removed, forming a highly soluble sodium salt. This allows for the complete dissociation of the target molecule from trapped impurities.

Step 2: Clarification Filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble organic impurities or dust. Return the clarified filtrate to the reactor.

Step 3: Controlled Acidification (Anti-Solvent Shift) Maintain the reactor temperature at 20°C. Begin a dropwise addition of 1 M HCl at a strictly controlled rate of 0.5 mL/min. Monitor the pH continuously.

  • Causality: Rapid acidification causes local supersaturation spikes, leading to amorphous precipitation or "oiling out." A slow titration rate ensures the system remains in the metastable zone, promoting orderly crystal lattice formation [2].

Step 4: Nucleation Hold As the pH approaches 3.5 to 4.0 (near the compound's isoelectric point), the solution will become opaque, indicating the onset of primary nucleation. Once a persistent suspension forms, pause the HCl addition for 30 minutes.

  • Causality: This hold period allows the initial nuclei to grow, consuming supersaturation and preventing the generation of excessive fines (which would hinder downstream filtration).

Step 5: Cooling Crystallization Following the hold period, ramp the jacket temperature down to 5°C at a cooling rate of 0.5°C/min. Hold the slurry at 5°C for 2 hours.

  • Causality: Lowering the temperature decreases the kinetic energy of the system while maintaining a high water activity ( aw​≈1.0 ), thermodynamically locking the molecule into its hydrate form [4].

Step 6: Isolation Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold DI water.

  • Causality: Ice-cold water displaces the acidic mother liquor without dissolving the product or stripping the water of hydration.

Step 7: Controlled Drying Transfer the wet cake to a vacuum oven. Dry at 25°C under a mild vacuum (approx. 200 mbar) for 12 to 16 hours.

  • Causality: Critical Step. Do not exceed 30°C or apply high vacuum (<50 mbar). Hydrates are conditionally stable; aggressive drying alters the equilibrium relative humidity (ERH), driving off the lattice water and yielding an unstable anhydrate [3].

Data Presentation: Process Control & Quality Attributes

To ensure a self-validating system, the following Critical Process Parameters (CPPs) must be monitored to guarantee the Critical Quality Attributes (CQAs) of the final hydrate.

Process StepCritical Process Parameter (CPP)Target RangeCritical Quality Attribute (CQA) ImpactedMechanistic Causality
Dissolution pH8.5 – 9.0Purity, YieldEnsures complete ionization of the carboxylic acid for maximum solubility of the crude material.
Acidification Titration Rate0.5 mL/minCrystal Size Distribution (CSD)Prevents local supersaturation spikes, avoiding amorphous precipitation and oiling out.
Nucleation Temperature20°C to 5°CHydrate FormationLower temperatures and high aw​ thermodynamically favor the hydrate lattice over the anhydrate.
Drying Temperature / Vacuum25°C, 200 mbarMoisture Content, PolymorphPrevents the thermodynamic driver from shifting toward dehydration, preserving the lattice water.

Analytical Validation

To confirm the success of the protocol, the isolated solid must be validated using orthogonal analytical techniques:

  • Powder X-Ray Diffraction (PXRD) : Utilized to confirm the distinct crystallographic fingerprint of the hydrate polymorph against known anhydrous reference standards.

  • Karl Fischer (KF) Titration & Thermogravimetric Analysis (TGA) : TGA will show a distinct weight loss step corresponding to the dehydration event (typically between 50°C and 100°C), while KF titration quantifies the exact stoichiometric ratio of water to the active molecule.

  • High-Performance Liquid Chromatography (HPLC) : Verifies chemical purity (>99.0%), ensuring that the pH-shift successfully purged related substances.

References

  • European Patent Office. EP3274344B1 - Formylated n-heterocyclic derivatives as FGFR4 inhibitors.
  • ResearchGate. Electrochemically induced co-crystallization for product removal.
  • Solitek Pharma. Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs.
  • ACS Publications. Water Activity-Mediated Control of Crystalline Phases of an Active Pharmaceutical Ingredient.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Formylnicotinic Acid Hydrate Synthesis

Welcome to the Technical Support Center for the synthesis of 2-formylnicotinic acid hydrate (also known as 2-formylpyridine-3-carboxylic acid hydrate). This compound is a critical building block in medicinal chemistry, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-formylnicotinic acid hydrate (also known as 2-formylpyridine-3-carboxylic acid hydrate). This compound is a critical building block in medicinal chemistry, particularly in the synthesis of formylated N-heterocyclic derivatives used as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for oncology[1],[2], and in the preparation of substituted semicarbazones[3].

Because of the electron-deficient nature of the pyridine ring and the specific reactivity of the formyl group, researchers frequently encounter issues with over-oxidation, poor crystallization, and hydrate instability. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your yield.

Part 1: Synthetic Pathways & Mechanism

There are two primary routes to synthesize 2-formylnicotinic acid: the Selenium Dioxide (SeO₂) Oxidation of 2-methylnicotinic acid, and the Directed Ortho-Metalation (DoM) of nicotinic acid. For scale-up and general laboratory use, the SeO₂ oxidation route is preferred due to operational simplicity, provided the reaction parameters are strictly controlled to prevent over-oxidation to quinolinic acid (pyridine-2,3-dicarboxylic acid).

SynthesisRoutes N1 2-Methylnicotinic Acid N2 SeO2 Oxidation (Dioxane/H2O, 85°C) N1->N2 N6 2-Formylnicotinic Acid (Anhydrous) N2->N6 Yield: 70-78% N3 Nicotinic Acid N4 Directed Ortho-Metalation (LTMP, -78°C) N3->N4 N5 DMF Quench & Hydrolysis N4->N5 Electrophile N5->N6 Yield: 65-80% N7 Aqueous Workup & pH 3.5 Adjustment N6->N7 N8 2-Formylnicotinic Acid Hydrate N7->N8 Hydration & Crystallization

Figure 1: Synthetic pathways for 2-formylnicotinic acid hydrate via oxidation and DoM.

Part 2: Process Optimization Data

To prevent common failure modes, we have summarized the quantitative impact of critical reaction parameters during the SeO₂ oxidation route.

Reaction ParameterSuboptimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
Oxidant Equivalents 2.5 eq SeO₂1.1 - 1.2 eq SeO₂ Increases from 40% to 75%Excess SeO₂ drives over-oxidation of the formyl group, yielding unwanted pyridine-2,3-dicarboxylic acid.
Solvent System Pure 1,4-Dioxane1,4-Dioxane / H₂O (9:1) Increases from 50% to 78%Water acts as a nucleophile to hydrolyze the intermediate selenite ester, accelerating aldehyde release and preventing reaction stalling.
Temperature Reflux (101°C)80°C - 85°C Reduces tar/polymer formationHigh temperatures promote the thermal polymerization of the highly reactive 2-formylpyridine intermediate.
Isolation pH pH 1.0 or pH 7.0pH 3.5 (Isoelectric) Increases recovery by >30%The zwitterionic nature of the amino acid is maximized at its isoelectric point (pI ~3.5), which minimizes aqueous solubility and forces crystallization.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized SeO₂ oxidation route to ensure high yield and purity of the hydrate form.

Step 1: Reaction Setup

  • In a 500 mL round-bottom flask, suspend 2-methylnicotinic acid (10.0 g, 72.9 mmol) in 100 mL of a 9:1 mixture of 1,4-dioxane and deionized water.

  • Causality: The 10% water content is mandatory. Without it, the intermediate selenite ester resists cleavage, forcing you to increase the temperature, which degrades the product.

Step 2: Oxidation

  • Add Selenium dioxide (SeO₂, 9.7 g, 87.5 mmol, 1.2 eq) in one portion. Equip the flask with a reflux condenser and heat to 85°C for 12 hours.

  • Self-Validation: Within 30-60 minutes, the reaction mixture should begin turning dark red/black as Se(0) metal precipitates. If the solution remains clear after 2 hours, your SeO₂ may be inactive or highly hydrated; abort and use fresh reagent.

Step 3: Filtration & Se Removal

  • Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove the precipitated Se(0) metal. Wash the pad with 20 mL of 1,4-dioxane.

  • Self-Validation: The filtrate must be pale yellow to orange. If the filtrate is dark brown or opaque, colloidal selenium has passed through. You must re-filter through a finer frit or a double layer of Celite before proceeding, as residual Se will poison downstream catalytic steps.

Step 4: Isoelectric Isolation

  • Concentrate the filtrate under reduced pressure to remove the dioxane. Dissolve the resulting oily residue in 50 mL of water.

  • Carefully adjust the pH to 3.5 using 1M NaOH or 1M HCl dropwise while stirring.

  • Causality: At pH 3.5, the molecule achieves charge neutrality (zwitterion), drastically dropping its solubility profile in water.

Step 5: Hydrate Formation & Drying

  • Chill the aqueous suspension at 4°C for 4 hours to complete crystallization. Filter the resulting crystals and wash with a minimal amount of ice-cold water.

  • Critical Step: Air-dry the solid at room temperature under ambient humidity. Do not use a vacuum oven.

  • Causality: The highly electrophilic formyl carbon readily reacts with water to form a gem-diol (hydrate), which is thermodynamically stabilized by intramolecular hydrogen bonding with the adjacent C3-carboxylate. High-vacuum drying will strip this water, leading to an unstable, hygroscopic anhydrous product that complicates accurate stoichiometric weighing.

Part 4: Troubleshooting & FAQs

Q1: LC-MS shows a mass of [M+18] instead of the expected formyl mass. Did I over-oxidize the product? A1: No. 2-formylnicotinic acid readily forms a stable gem-diol (hydrate) in aqueous media, adding 18 Da (H₂O) to the parent mass. Over-oxidation to the carboxylic acid (quinolinic acid) would add 16 Da (O). Self-Validation Check: Perform ¹H-NMR in DMSO-d₆. The hydrate will show a characteristic gem-diol CH proton peak around 6.5–7.0 ppm. If it were the unhydrated aldehyde, you would see a sharp singlet >10.0 ppm.

Q2: My reaction mixture turns completely black within 5 minutes of heating, and my final yield is <20%. What happened? A2: Rapid, immediate blackening indicates the premature decomposition of SeO₂ to Se(0) metal before productive oxidation of the methyl group can occur. This is typically caused by localized overheating (using a heating mantle without stirring) or trace transition metal impurities in the flask. Ensure rigorous temperature control (do not exceed 85°C) and use an oil bath with vigorous magnetic stirring.

Q3: I am using the Directed Ortho-Metalation (DoM) route starting from nicotinic acid, but my DMF quench yields mostly recovered starting material. Why? A3: Nicotinic acid possesses a highly acidic carboxylic proton. You must use at least 2.1 equivalents of a strong, non-nucleophilic base (like LTMP) at -78°C. The first equivalent deprotonates the carboxylic acid to form the carboxylate; only the second equivalent performs the directed metalation at the C2 position. If your base is degraded or moisture is present, the intermediate will simply re-protonate upon the addition of DMF.

Q4: The product oiled out instead of crystallizing during the pH adjustment. How do I fix this? A4: Oiling out occurs when the product separates as a liquid phase before it can form a crystal lattice, usually because the aqueous solution is too concentrated or the pH was adjusted too rapidly. Re-dissolve the oil by gently heating the mixture to 60°C, add 10-20 mL of additional water, and allow it to cool slowly to room temperature before moving it to the 4°C fridge. Seeding with a few crystals of pure 2-formylnicotinic acid hydrate will also force precipitation over oiling.

References

  • Source: Googleapis.
  • Title: EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors Source: Google Patents URL
  • Title: US5098462A - Substituted semi-carbazones and related compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of Crude 2-Formylnicotinic Acid Hydrate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-formylnicotinic acid hydrate. This guide is designed for researchers, chemists, and pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-formylnicotinic acid hydrate. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification of 2-formylnicotinic acid hydrate.

Q1: What are the typical impurities found in crude 2-formylnicotinic acid hydrate?

A: The impurity profile of crude 2-formylnicotinic acid hydrate is highly dependent on its synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-methylnicotinic acid or its derivatives.

  • Side-Reaction Byproducts: Oxidation of the aldehyde to the corresponding dicarboxylic acid or incomplete oxidation of a methyl precursor can lead to related acidic impurities.

  • Residual Solvents: Organic solvents used during the synthesis and initial work-up may be present.

  • Inorganic Salts: Salts from reagents or pH adjustments during the work-up can contaminate the crude product[1].

  • Degradation Products: The formyl group is susceptible to oxidation, and the compound can degrade if exposed to excessive heat or harsh pH conditions, leading to colored impurities[2].

Q2: How do I select the most appropriate purification technique?

A: The optimal technique depends on the nature and quantity of both the desired compound and its impurities.

  • Recrystallization is the preferred method for solid carboxylic acids when the main goal is to remove small amounts of similarly structured impurities or inorganic salts[1]. It is effective if a solvent system can be identified where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Acid-Base Extraction is exceptionally effective for separating the acidic 2-formylnicotinic acid from any neutral or basic organic impurities[1][3][4][5]. This technique leverages the acidic proton of the carboxyl group to form a water-soluble salt, which can be separated from non-acidic compounds.

  • Column Chromatography is a powerful but more resource-intensive method, generally reserved for difficult separations where compounds have very similar polarities or when very high purity is required for small-scale applications[1][6].

Q3: What is the significance of the "hydrate" form, and how does it impact purification?

A: A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice[7]. For 2-formylnicotinic acid hydrate, this has several implications:

  • Stability: The hydrate form is often the most thermodynamically stable form under ambient, humid conditions. Attempting to isolate the anhydrate without carefully controlled conditions may lead to rapid rehydration upon exposure to air.

  • Thermal Sensitivity: Heating the hydrate above a certain temperature will cause it to lose its water of hydration. This can be a concern during purification steps like hot recrystallization or drying under vacuum at elevated temperatures, as it can alter the crystal structure and potentially lead to degradation[8][9]. It is crucial to determine the dehydration temperature (e.g., via TGA) if aggressive drying is considered.

  • Solubility: The solubility profile of the hydrate may differ from the anhydrous form. All purification protocols should be developed and optimized for the specific hydrate form you are working with.

Q4: How can I effectively assess the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of nicotinic acid derivatives, capable of separating and quantifying trace impurities[6][10].

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the effectiveness of a purification step. For carboxylic acids, it's often necessary to add a small amount of acid (e.g., acetic acid) to the mobile phase to prevent streaking[1].

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting range suggests the presence of impurities[3].

  • NMR Spectroscopy (¹H NMR): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My product fails to crystallize from the recrystallization solvent, or it "oils out."

  • Question: I've performed a hot recrystallization, but upon cooling, my compound either remains fully dissolved or separates as an oil instead of forming crystals. What's happening?

  • Answer: This is a common issue that typically points to problems with solvent choice or supersaturation.

    • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system. The compound separates as a liquid (the oil) rather than forming a crystal lattice. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. Impurities can also suppress crystallization by interfering with lattice formation.

    • Solutions:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure 2-formylnicotinic acid hydrate to the cooled solution. This "seed" crystal acts as a template for further crystallization.

      • Reduce Solvent Volume: If the compound is too dilute, carefully evaporate some of the solvent and attempt to cool the solution again.

      • Re-evaluate the Solvent System: If oiling out persists, the solvent is likely unsuitable. Use a solvent with a lower boiling point or employ a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) at room temperature until turbidity (cloudiness) persists. Then, gently heat until the solution becomes clear again and allow it to cool slowly.

Problem: The final product is discolored (yellow or brown).

  • Question: My purified 2-formylnicotinic acid hydrate is supposed to be off-white, but it has a persistent yellow or brown tint. How can I remove the color?

  • Answer: Discoloration typically indicates the presence of highly conjugated, colored impurities, often arising from oxidation or degradation[2].

    • Causality: The aldehyde functional group in your compound is susceptible to oxidation, especially at elevated temperatures in the presence of air. These oxidized byproducts or polymeric impurities can impart color.

    • Solutions:

      • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities. Add a very small amount of activated charcoal (1-2% by weight of your compound) to the hot solution during recrystallization. Keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal will adsorb your product and significantly reduce your yield.

      • Inert Atmosphere: When possible, conduct heating steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation[2].

Problem: I am getting a low yield after acid-base extraction.

  • Question: I performed an acid-base extraction, but my final isolated yield of pure acid is very low. Where did my product go?

  • Answer: Product loss during acid-base extraction usually occurs at two key stages: the extraction itself or the final precipitation.

    • Causality: For the extraction to be effective, the carboxylic acid must be fully deprotonated to its water-soluble carboxylate salt. For the final recovery, this salt must be fully re-protonated back to the water-insoluble carboxylic acid. Incomplete pH adjustment is the most common cause of low yield.

    • Solutions:

      • Ensure Complete Extraction: Use a weak base like sodium bicarbonate (NaHCO₃) to extract the carboxylic acid[1][3]. After adding the base and shaking, check the pH of the aqueous layer to ensure it is basic (pH > 8). If not, add more base. Repeat the extraction on the organic layer 2-3 times with fresh aqueous base to ensure all the acid is removed.

      • Ensure Complete Precipitation: When re-acidifying the combined aqueous layers, cool the solution in an ice bath first. Add a strong acid (e.g., 6M HCl) dropwise with stirring[1][11]. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete protonation and precipitation of your product.

      • Check Solubility: Confirm that your product is indeed insoluble in acidic water. Some nicotinic acid derivatives have appreciable water solubility. If so, you may need to re-extract the acidified aqueous solution with an organic solvent like ethyl acetate to recover the product.

Problem: My compound streaks badly on a silica gel TLC plate.

  • Question: When I run a TLC of my compound on a silica gel plate, I get a long streak from the baseline instead of a compact spot. How can I fix this?

  • Answer: This is a classic issue for acidic compounds on silica gel.

    • Causality: Silica gel is slightly acidic. The highly polar carboxylic acid group interacts very strongly with the stationary phase, leading to a slow, continuous elution process that appears as a streak or "tailing"[1].

    • Solution: To get a well-defined spot, you need to suppress the ionization of the carboxyl group. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent (mobile phase)[1]. This ensures the compound remains fully protonated, reduces its interaction with the silica, and allows it to move up the plate as a compact spot.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The ideal solvent must be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-formylnicotinic acid hydrate in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper. For final drying, use a vacuum oven at a low temperature (e.g., <40°C) to avoid removing the water of hydration.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove neutral or basic impurities.

  • Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic layer volume)[1][3]. Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that is generated. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid. Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly and carefully add 6M HCl dropwise until the solution is strongly acidic (test with litmus paper, pH ~1-2)[1][11]. The pure 2-formylnicotinic acid hydrate should precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry it thoroughly under vacuum at a low temperature.

Section 4: Data and Visualizations

Table 1: Recrystallization Solvent Selection Guide

This table provides a starting point for solvent screening based on general principles of solubility for polar carboxylic acids. Experimental verification is essential.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good potential, as the compound is a hydrate. Check for high solubility when hot and low solubility when cold.
EthanolHigh78May be too good a solvent, potentially leading to low recovery. Could be useful as the "good" solvent in a pair.[12][13]
IsopropanolMedium-High82A good candidate; often provides a better solubility differential than ethanol.
Ethyl AcetateMedium77Often a good choice for recrystallizing moderately polar compounds.[14]
AcetoneMedium56Lower boiling point can be advantageous, but high solubility might be an issue.
Heptane/HexaneLow98 / 69Likely to be "poor" or "anti-solvents." Useful for precipitating the product from a more polar solvent solution.[13]

Diagrams

G cluster_start Start: Crude 2-Formylnicotinic Acid Hydrate cluster_analysis Impurity Analysis cluster_methods Purification Methods cluster_check Purity Check start Assess Crude Material q1 Main impurities are neutral/basic? start->q1 m1 Acid-Base Extraction q1->m1  Yes m2 Recrystallization q1->m2  No (Impurities are similar acids) check Is Purity Sufficient? m1->check m2->check m3 Column Chromatography end Pure Product m3->end check->m3  No (Further purification needed) check->end  Yes

G cluster_org Organic Phase cluster_aq Aqueous Phase A 1. Dissolve Crude Product (Acid + Neutral Impurities) in Ethyl Acetate B 2. Extract with NaHCO3 (aq) A->B E 5. Organic Layer (Neutral Impurities) [Discard] C 3. Aqueous Layer (Sodium 2-formylnicotinate) D 4. Add HCl (aq) to pH 1-2 C->D F 6. Precipitate (Pure 2-Formylnicotinic Acid Hydrate) D->F B->E Separate Layers B->C Separate Layers

Section 5: References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from

  • Tylman, M., & Gwarda, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Retrieved from [Link]

  • ACID-BASE EXTRACTION. (n.d.). University of Toronto, Department of Chemistry. Retrieved from

  • Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem. Retrieved from

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. (2003). ResearchGate. Retrieved from [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024). SIELC Technologies. Retrieved from [Link]

  • Arayne, M. S., Sultana, N., & Zuberi, M. H. (2005). Development and validation of RP-HPLC method for the analysis of nicotinic acid and its metabolites. Journal of the Baqai Medical University, 8(1), 10-15. Retrieved from

  • Kodicek, E. K., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475-477. Retrieved from [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). J-GLOBAL. Retrieved from [Link]

  • Zhang, G. G. Z., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 60. Retrieved from [Link]

  • Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. (n.d.). BenchChem. Retrieved from

  • Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. (2026). ResearchGate. Retrieved from [Link]

  • Vora, C., et al. (2012). Physical stability of crystal hydrates and their anhydrates in the presence of excipients. Journal of Pharmaceutical Sciences, 101(11), 4137-4151. Retrieved from [Link]

  • Sameni, J., et al. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1592-1603. Retrieved from [Link]

  • Bustamante, P., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12), 3353-3359. Retrieved from [Link]

  • Rossi, F., et al. (2025). Formation and Melting of Hydrate with Binary CO2/C2H6 Mixtures in Silica Sand: Comparison Between Dissociation Data and Phase Equilibrium of Pure CO2 and C2H6 Hydrates. Energies, 18(16), 5645. Retrieved from [Link]

  • Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3743-3748. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 4888-4891. Retrieved from [Link]

  • Eltoukhy, M. A., et al. (2025). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. BMC Chemistry, 19(1), 133. Retrieved from [Link]

  • Lv, X., et al. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. Energies, 14(22), 7558. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Formylnicotinic Acid Hydrate Solubility

Welcome to the Technical Support Center for 2-formylnicotinic acid hydrate (also known as 2-formylpyridine-3-carboxylic acid hydrate). This guide is engineered for researchers and drug development professionals facing cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-formylnicotinic acid hydrate (also known as 2-formylpyridine-3-carboxylic acid hydrate). This guide is engineered for researchers and drug development professionals facing critical bottlenecks in assay preparation or synthetic workflows due to the compound's notoriously poor solubility.

Here, we bypass generic advice and dive directly into the physicochemical causality of the problem, providing self-validating protocols and authoritative troubleshooting strategies.

Diagnostic Overview: The Mechanistic "Why"

To solve solubility issues, one must first understand the structural forces resisting solvation. 2-Formylnicotinic acid hydrate presents a "perfect storm" of insolubility due to three overlapping physicochemical phenomena:

  • The Hydrate Crystal Lattice: The presence of water in the crystal structure acts as a rigid intermolecular bridge. It forms an extensive hydrogen-bonding network between the carboxylic acid group, the pyridine nitrogen, and the formyl oxygen. Solvents must overcome this high lattice energy to achieve dissolution.

  • Zwitterionic Behavior: Like many pyridinecarboxylic acids, this compound exhibits pH-dependent speciation. In unbuffered water, the solution naturally equilibrates to a pH of approximately 3.5 to 4.0[1]. At this isoelectric point, the molecule exists predominantly as a zwitterion (protonated pyridine, deprotonated carboxylate), resulting in a net-zero charge that drastically minimizes aqueous solubility.

  • Carboxylic Acid Dimerization: In non-polar or weakly polar organic solvents, carboxylic acids spontaneously form tightly bound, hydrogen-bonded dimers[2]. This prevents solvation by standard lipophilic solvents like dichloromethane or hexanes.

Equilibrium H Hydrate Lattice (High Energy Barrier) Z Zwitterionic State (pH 3-4, Insoluble) H->Z Dissociation in H2O S Anionic Salt (pH > 6, High Solubility) Z->S Base Addition (NaOH / KOH)

Phase and ionization states of 2-formylnicotinic acid dictating aqueous solubility.

Quantitative Solvent Efficacy

Selecting the right solvent system requires balancing the disruption of the hydrogen-bond network with the downstream requirements of your experiment. The table below synthesizes the expected solubility profiles based on structural analogs and empirical solvent data[1][3][4].

Solvent SystemConditionEstimated Solubility (mg/mL)Mechanistic Rationale
Water (Milli-Q) Unbuffered (pH ~3.5)< 2.0Proximity to the isoelectric point promotes zwitterionic precipitation[1].
Water + Base Adjusted to pH > 6.5> 50.0Complete deprotonation creates a highly soluble anionic salt[5].
Ethanol Absolute, 25°C~ 5.0Protic nature provides only moderate disruption of the hydrate network.
DMSO Anhydrous, 25°C> 100.0Strong hydrogen-bond acceptor effectively breaks the hydrate lattice.
DMAc / DMF Anhydrous, 25°C≥ 125.0Optimal balance of polarity and nucleophilicity suppression for synthesis[3].

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . This means the physical state of the reaction will provide immediate visual feedback confirming whether the mechanistic goal has been achieved.

Protocol A: Aqueous Solubilization via Salt Formation (For Bioassays)

Goal: Force the molecule out of its zwitterionic state by exploiting the pKa of the carboxylic acid.

  • Suspension: Weigh the required mass of 2-formylnicotinic acid hydrate and suspend it in 80% of your final target volume using Milli-Q water.

    • Observation: The mixture will be a cloudy, opaque white suspension.

  • Titration: Under continuous magnetic stirring, add 1M NaOH (or 1M Tris base if sodium ions interfere with your assay) dropwise. Monitor the pH using a calibrated micro-probe.

  • Validation Check: As the pH crosses 5.5–6.0, the opaque suspension will rapidly clarify. Do not proceed until the solution is 100% transparent. This visual shift confirms the complete conversion to the soluble carboxylate salt[5].

  • Finalization: Once clear, adjust to your final assay pH (ensure it remains above 6.0) and top up to the final volume with water or buffer.

Protocol B: Aprotic Solvation (For Organic Synthesis/Coupling)

Goal: Disrupt the hydrate lattice without introducing protic interference.

  • Solvent Selection: Select a polar aprotic solvent. Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) are highly recommended, as they act as strong hydrogen-bond acceptors[3][4].

  • Dissolution: Add the solvent to the compound at room temperature.

  • Agitation & Thermal Disruption: Sonicate the mixture for 5 minutes. If particulates remain, gently warm the solution to 40°C in a water bath.

    • Validation Check: The solution must become completely homogeneous. If a fine "dust" persists, the hydrate lattice has not fully broken; add 5% v/v co-solvent (e.g., PEG-400) or increase the primary solvent volume.

  • Dehydration (Optional but Recommended): If your downstream coupling relies on strictly anhydrous conditions (e.g., using HATU/EDC), add activated 3Å molecular sieves to the homogeneous solution and let it rest for 2 hours to sequester the liberated hydrate water.

Mechanism A 2-Formylnicotinic Acid Hydrate (Strong Crystal Lattice) B Aqueous Application A->B Target: Bioassay C Organic Synthesis A->C Target: Coupling D Deprotonation (pH > 6.0) Breaks Zwitterion B->D E Polar Aprotic Solvation (DMAc / DMSO) C->E F Soluble Carboxylate Salt D->F Validation: Clear Solution G Homogeneous Organic Solution E->G Validation: No Precipitate

Decision tree for overcoming 2-formylnicotinic acid hydrate solubility issues.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out when I dilute my DMSO stock into my aqueous assay buffer? A: This is a classic case of "solvent shift precipitation." While DMSO perfectly solvates the compound, diluting it into an aqueous buffer that is at or below pH 5.0 forces the compound back into its insoluble zwitterionic state[1]. To prevent this, ensure your receiving aqueous buffer is pre-adjusted to pH 6.5 or higher before adding the DMSO stock.

Q: Can I just heat the aqueous suspension to force it into solution without adding base? A: No. While heating provides the thermodynamic energy to temporarily break the hydrate lattice, the compound will rapidly recrystallize the moment the solution cools to room temperature. Furthermore, prolonged heating of the reactive 2-formyl (aldehyde) group in protic solvents can lead to unwanted side reactions, such as oxidation to the dicarboxylic acid or hemiacetal formation.

Q: I am doing an amide coupling. Will the hydrate water interfere with my coupling reagents? A: Yes. The water molecules trapped in the hydrate lattice will be liberated upon dissolution in organic solvents like DMF or DMAc. This free water will rapidly hydrolyze moisture-sensitive coupling reagents like EDC, DCC, or HATU, killing your reaction yield. You must either use Protocol B (with molecular sieves) or pre-dry the compound via azeotropic distillation with toluene prior to the reaction.

Q: Is there a structural modification I can make to permanently improve its solubility for my drug design? A: Yes. If the carboxylic acid is not strictly required for target binding, converting it to an alkyleneoxy-linked morpholine derivative or an aminoethoxy ester has been shown to drastically improve the aqueous solubility of similar heterocyclic scaffolds by preventing crystal packing and promoting hydration[2].

References

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI Source: mdpi.com URL:[Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... - ResearchGate Source: researchgate.net URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC Source: nih.gov URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal Source: ijpca.org URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-Formylnicotinic Acid Hydrate

Welcome to the Advanced Process Chemistry Support Center. 2-Formylnicotinic acid is a highly reactive, critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including FGFR4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. 2-Formylnicotinic acid is a highly reactive, critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including FGFR4 inhibitors and substituted semicarbazones[1].

Because of its polar functional groups (a carboxylic acid and an aldehyde), this molecule exhibits complex solid-state behavior. Controlling its crystallization—specifically isolating the stable hydrate form while avoiding impurities, oiling out, and poor crystal habits—requires strict thermodynamic and kinetic oversight[2]. This guide provides field-proven troubleshooting strategies, quantitative phase data, and a self-validating protocol to ensure robust process scale-up.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: How do I selectively crystallize the hydrate form of 2-formylnicotinic acid instead of the anhydrate? A1: The thermodynamic competition between a hydrate and an anhydrate is strictly governed by the water activity ( aw​ ) of your solvent system and the isolation temperature[3]. Hydrates are typically more stable at lower temperatures and higher water activities[4]. Mechanistically, the enthalpic gain of forming extensive hydrogen-bonding networks (water bridges between the carboxylic acid and formyl groups) in the crystal lattice must overcome the entropic penalty of immobilizing liquid water molecules. Actionable Fix: Construct a ternary phase diagram (API-Solvent-Water) to map the transition boundaries[5]. To ensure the hydrate is the thermodynamically stable phase, maintain aw​>0.6 and keep the crystallization and isolation temperatures below the critical transition temperature (typically < 45°C for this system).

Q2: My batch is "oiling out" (Liquid-Liquid Phase Separation) instead of nucleating. Why does this happen and how do I prevent it? A2: Oiling out (LLPS) occurs when your cooling trajectory intersects the liquid-liquid binodal curve before it hits the solid-liquid solubility boundary[2]. For 2-formylnicotinic acid, this is often exacerbated in alcoholic solvents (like ethanol or methanol) because the formyl group can reversibly react to form transient, highly soluble hemiacetals, dynamically shifting the solubility curve. Actionable Fix: Shift to a non-reactive, steeper-solubility solvent system like Acetone/Water. More importantly, introduce 1–2% w/w of hydrate seeds strictly within the Metastable Zone Width (MSZW). Seeding forces heterogeneous nucleation, allowing the system to relieve supersaturation before it can reach the LLPS boundary[4].

Q3: The crystals are forming as fragile, microscopic needles that severely blind the filter. How can I improve the crystal habit? A3: Rapid 1-dimensional growth along the c-axis is a common kinetic phenomenon in hydrates due to strong, directional hydrogen bonding[6]. High levels of supersaturation drive this kinetic growth, favoring needle-like habits that ruin downstream filterability. Actionable Fix: Implement a non-linear (cubic) cooling profile combined with temperature cycling (Ostwald ripening). By cycling the temperature up and down by 10–15°C, you selectively dissolve the fine, high-surface-energy needles and promote secondary mass deposition onto the slower-growing faces of the larger crystals[4]. This yields bulkier, highly filterable prisms.

Part 2: Quantitative Phase & Habit Data

To design a robust process, you must operate within the correct thermodynamic domain. The table below summarizes the phase boundaries and resulting crystal habits for 2-formylnicotinic acid across various solvent systems.

Table 1: Thermodynamic Phase Boundary & Habit Data for 2-Formylnicotinic Acid

Solvent System (v/v)Water Activity ( aw​ )Isolation Temp (°C)Stable Solid PhaseDominant Crystal HabitDownstream Processability
Acetone/Water (95:5)0.2520°CAnhydratePrismsExcellent
Acetone/Water (80:20)0.6520°CHydrateFine NeedlesPoor (Slow Filtration)
Acetone/Water (80:20)0.6560°CAnhydrateBlocksGood
Ethanol/Water (70:30)0.705°CHydrateThin PlatesModerate (Risk of Hemiacetal)
THF/Water (90:10)0.4010°CHydrateAgglomerated NeedlesPoor (High Impurity Entrapment)

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes Process Analytical Technology (PAT) to create a self-validating system, ensuring that every critical process parameter (CPP) is verified before moving to the next step.

Workflow: Seeded Cooling Crystallization of 2-Formylnicotinic Acid Hydrate

  • Solvent Preparation: Prepare a mixture of Acetone/Water (80:20 v/v).

    • Validation Checkpoint: Measure the water activity using a hygrometer to confirm aw​>0.60 prior to API addition.

  • Dissolution & History Erasure: Suspend 100 g of crude 2-formylnicotinic acid in 1000 mL of the solvent mixture. Heat to 60°C under moderate agitation (250 rpm).

    • Validation Checkpoint: Visually confirm a completely clear solution. The absence of "ghost nuclei" is critical to prevent uncontrolled anhydrate formation.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated, jacketed crystallizer to remove insoluble impurities.

    • Validation Checkpoint: Perform a post-filtration bubble point test to ensure membrane integrity.

  • Cooling to Seeding Temperature: Cool the solution linearly at 0.5°C/min to 40°C (safely within the MSZW).

    • Validation Checkpoint: Monitor using Focused Beam Reflectance Measurement (FBRM). The chord length count must remain at baseline, confirming no premature spontaneous nucleation or LLPS has occurred.

  • Seeding & Maturation: Introduce 1.0 g (1% w/w) of pre-milled 2-formylnicotinic acid hydrate seeds. Hold the temperature at 40°C for 60 minutes.

    • Validation Checkpoint: FBRM must show a stable, persistent step-increase in particle counts, confirming seed survival and bed maturation.

  • Controlled Cooling & Ripening: Cool the suspension to 5°C using a cubic cooling profile over 6 hours. If FBRM detects a massive spike in fine particles (secondary nucleation), initiate a temperature cycle (heat to 20°C at 1°C/min, hold 30 mins, cool back to 5°C at 0.1°C/min) to induce Ostwald ripening.

    • Validation Checkpoint: Particle Video Microscope (PVM) probes should visually confirm the growth of bulky prisms rather than dendritic needles.

  • Isolation & Drying: Filter the slurry using a Nutsche filter. Wash the cake with 200 mL of cold (5°C) Acetone/Water (90:10 v/v). Dry under vacuum at 30°C.

    • Validation Checkpoint: Perform X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) on the dried cake to confirm the stoichiometric water content of the hydrate. Caution: Drying above 40°C under high vacuum will strip the lattice water and convert the product to the anhydrate.

Part 4: Process Decision Diagram

G Start Crude 2-Formylnicotinic Acid Dissolve Dissolution in Acetone/Water (T = 60°C, aw > 0.6) Start->Dissolve MSZW Cool to Metastable Zone (T = 40°C) Dissolve->MSZW LLPS Oiling Out Detected? (FBRM Monitoring) MSZW->LLPS Adjust Heat to 45°C & Adjust Solvent Ratio LLPS->Adjust Yes (Binodal Hit) Seed Seed with Hydrate Crystals (1% w/w, hold 60 min) LLPS->Seed No (Clear Solution) Adjust->MSZW Cool Cubic Cooling Profile (0.1°C/min to 5°C) Seed->Cool Ripen Temperature Cycling (Ostwald Ripening) Cool->Ripen Isolate Filter & Vacuum Dry (T < 30°C to prevent dehydration) Ripen->Isolate

Crystallization workflow for 2-formylnicotinic acid hydrate, addressing phase separation risks.

References

  • Crystallisation in pharmaceutical processes | BIA Source: BIA URL
  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects Source: IntechOpen URL
  • Crystallisation Design Space: Avoiding a Hydrate in a Water-Based Process Source: ACS Publications URL
  • Source: PubMed (NIH)
  • Crystallization Process R&D in Pharmaceutical Development Source: PharmaBlock URL
  • EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Dehydration &amp; Handling of 2-Formylnicotinic Acid Hydrate

Welcome to the Technical Support Center for heterocyclic building blocks. This guide addresses the specific challenges of removing water of hydration from 2-formylnicotinic acid hydrate to yield the highly reactive anhyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building blocks. This guide addresses the specific challenges of removing water of hydration from 2-formylnicotinic acid hydrate to yield the highly reactive anhydrous form. Designed for researchers and drug development professionals, this guide provides field-proven methodologies, causality-driven protocols, and troubleshooting FAQs.

Section 1: Understanding the Chemical Nature of the Hydrate

Q: Why is 2-formylnicotinic acid hydrate so difficult to dry using standard oven drying? A: The difficulty stems from the compound's intrinsic electronic structure. The electron-withdrawing nitrogen of the pyridine ring increases the electrophilicity of the adjacent C2-carbonyl carbon. This makes the formyl group highly susceptible to nucleophilic attack by water, forming a stable gem-diol. Furthermore, the proximity of the C3-carboxylic acid allows for ring-chain tautomerism. This results in a dynamic equilibrium between the free aldehyde, the gem-diol, and a 5-membered cyclic hemiacetal (lactol) ()[1]. Standard oven drying only removes loosely bound lattice water but fails to provide the activation energy needed to shift the covalent gem-diol/lactol equilibrium back to the free aldehyde without causing severe thermal degradation.

Section 2: Recommended Dehydration Protocols

Q: What are the best methods to obtain the anhydrous product, and how do I choose? A: The choice of method depends on your scale, available equipment, and the required physical properties of the final powder. Review the workflow diagram and comparison table below to select the optimal approach for your experiment.

DehydrationWorkflow cluster_methods Dehydration Methods Start 2-Formylnicotinic Acid Hydrate (Starting Material) Azeo Azeotropic Distillation (Toluene, Dean-Stark) Start->Azeo Large Scale (>10g) Vac Vacuum Desiccation (40°C, <1 mbar, P2O5) Start->Vac Small Scale (<5g) Lyo Lyophilization (from 1,4-Dioxane) Start->Lyo High Purity/Fluffy Product Anhydrous 2-Formylnicotinic Acid (Target) Azeo->Product Vac->Product Lyo->Product QC Quality Control (KF Titration, 1H-NMR) Product->QC

Workflow for selecting the optimal dehydration method for 2-formylnicotinic acid hydrate.

Quantitative Comparison of Dehydration Methods
MethodScale SuitabilityTemp / TimeExpected YieldKey Advantage
Azeotropic Distillation Large (>10g)110°C / 4-6h85-95%Drives equilibrium fully to free aldehyde
Vacuum Desiccation Small (<5g)40°C / 24-48h95-99%Avoids thermal degradation and polymerization
Lyophilization Medium (1-20g)-80°C to 20°C / 24h90-98%Yields highly soluble, electrostatic fluffy powder
Step-by-Step Methodologies

Protocol A: Azeotropic Distillation (Dean-Stark)

  • Causality: Toluene forms a minimum-boiling azeotrope with water. As the azeotrope distills and condenses, it separates into two phases in the Dean-Stark trap. The continuous physical removal of water drives Le Chatelier's equilibrium from the gem-diol/lactol to the free aldehyde.

  • Procedure:

    • Suspend 2-formylnicotinic acid hydrate in anhydrous toluene (10 mL per gram of substrate) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Flush the system with Argon. (Note: The free aldehyde is highly prone to auto-oxidation to pyridine-2,3-dicarboxylic acid in the presence of oxygen at elevated temperatures).

    • Heat the mixture to reflux (~110°C).

    • Continue refluxing until water droplets cease to collect in the trap (typically 4–6 hours).

    • Cool the flask to room temperature. The anhydrous product will precipitate out of the non-polar toluene.

    • Filter the solid under a stream of Argon, wash with cold anhydrous hexanes, and dry under high vacuum for 2 hours.

  • Self-Validation: Weigh the collected water in the Dean-Stark trap. For 2-formylnicotinic acid hydrate (MW 169.13 g/mol ), 10 grams should yield approximately 1.06 mL of water. A matching volume confirms complete dehydration.

Protocol B: High-Vacuum Chemical Desiccation

  • Causality: P2O5 is an aggressive chemical desiccant that irreversibly reacts with water to form phosphoric acid. Placing it in a sealed vacuum environment creates a near-zero humidity microclimate, slowly pulling the equilibrium toward the anhydrous state without the thermal stress that causes browning.

  • Procedure:

    • Spread the hydrate powder evenly in a wide, shallow glass Petri dish to maximize surface area.

    • Place the dish in a vacuum desiccator alongside a secondary dish containing fresh Phosphorus Pentoxide (P2O5).

    • Apply high vacuum (< 1 mbar) and maintain the desiccator at a gentle 40°C.

    • Leave for 24–48 hours. Periodically break the vacuum with dry Argon to manually agitate the powder, and replace the P2O5 if a glassy crust has formed on its surface.

  • Self-Validation: Monitor the mass of the sample dish. Dehydration is complete when the mass stabilizes to a constant weight across two successive measurements taken 4 hours apart.

Protocol C: Lyophilization from 1,4-Dioxane

  • Causality: Sublimation of the solvent matrix leaves behind a highly porous, high-surface-area solid. 1,4-Dioxane is chosen because it dissolves the compound, freezes at a convenient temperature (11.8°C), and sublimes readily under standard lyophilization conditions.

  • Procedure:

    • Dissolve the hydrate in anhydrous 1,4-dioxane (gentle warming to 40°C may be required).

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble polymeric impurities.

    • Flash-freeze the solution using a dry ice/acetone bath, rotating the flask to form a thin shell of frozen material on the walls.

    • Attach the flask to a lyophilizer and dry at < 0.1 mbar for 24 hours.

  • Self-Validation: The final product should be a free-flowing, electrostatic powder. Any glassy or sticky residue indicates incomplete sublimation or the presence of residual water locking the compound in its gem-diol state.

Section 3: Troubleshooting FAQs

Q: My product turned dark brown during azeotropic distillation. What happened? A: This is a classic sign of thermal degradation or oxidation. If the system was not thoroughly purged with Argon, the formyl group oxidized. Alternatively, localized overheating at the flask walls can cause polymerization. Ensure vigorous stirring and strictly maintain an inert atmosphere throughout the heating and cooling phases.

Q: Karl Fischer (KF) titration shows <0.5% water, but my 1H-NMR still lacks the characteristic aldehyde peak (~10 ppm). Is it still hydrated? A: Not necessarily. The compound is likely locked in its cyclic hemiacetal (lactol) tautomer. In certain NMR solvents (like D2O or wet DMSO-d6), the equilibrium strongly favors the cyclic form ()[1]. To observe the free aldehyde, run the NMR in strictly anhydrous CDCl3 or dry DMSO-d6, and consider gently warming the NMR tube to shift the equilibrium.

Q: How should I store the anhydrous product once dried? A: Anhydrous 2-formylnicotinic acid is highly hygroscopic and prone to oxidation. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C (). Use Parafilm or electrical tape to seal the cap, and always allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation.

References

  • Formylated N-heterocyclic derivatives as FGFR4 inhibitors (European Patent EP3274344B1). Google Patents. Available at:[1]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Formylnicotinic Acid Hydrate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and isolate high-purity 2-formylnicotinic acid (and its hydrate).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and isolate high-purity 2-formylnicotinic acid (and its hydrate). The challenges typically stem from two areas: the aggressive nature of the classic selenium dioxide (SeO₂) oxidation of 2-methylnicotinic acid [1], and a fundamental misunderstanding of the molecule's structural dynamics in solution [2].

This guide is designed to provide mechanistic insights, self-validating protocols, and actionable troubleshooting steps to ensure reproducible synthesis.

Part 1: Structural Dynamics & Frequently Asked Questions (FAQs)

The most critical concept to grasp when working with 2-formylnicotinic acid is that it rarely exists as a pure "free aldehyde." The electron-withdrawing nature of the pyridine ring, combined with the proximity of the carboxylic acid, highly favors hydration and cyclization.

Q1: Why does my ¹H NMR spectrum lack the characteristic aldehyde peak (~10.0 ppm) and instead show a complex mixture? A1: You are observing a dynamic equilibrium. In aqueous or protic environments, 2-formylnicotinic acid rapidly converts into a gem-diol (the hydrate form) and subsequently undergoes intramolecular cyclization to form a cyclic hemiacetal (lactol) [2]. In D₂O or CD₃OD, the aldehyde proton (~10.0 ppm) disappears, replaced by a methine proton peak at ~6.5–7.0 ppm corresponding to the hydrate/lactol forms. To observe the free aldehyde, you must rigorously dry the sample and run the NMR in anhydrous DMSO-d₆ or CDCl₃.

Q2: How do I prevent over-oxidation to quinolinic acid (pyridine-2,3-dicarboxylic acid)? A2: Over-oxidation is a hallmark of SeO₂ reactions if left unchecked [3]. It is caused by excess oxidant and prolonged reflux times. To prevent this, strictly limit SeO₂ to 1.2–1.5 equivalents. Do not rely solely on time; monitor the consumption of 2-methylnicotinic acid via HPLC or TLC. Once the starting material is consumed, quench the reaction immediately.

Q3: My isolated product has a persistent red/orange tint. How do I remove these inorganic residues? A3: The red tint is colloidal elemental selenium (Se⁰), a byproduct of the SeO₂ oxidation. Standard recrystallization will not remove it effectively. You must introduce a reductive aqueous wash using sodium sulfite (Na₂SO₃). The sulfite reduces any unreacted, soluble Se(IV) to insoluble Se⁰, which can then be completely removed by filtering the mixture through a tightly packed Celite pad.

Q4: How can I selectively isolate the hydrate form over the anhydrous form? A4: The final form is dictated by your isolation solvent and drying method. To isolate the stable hydrate , crystallize the product from a water/acetonitrile mixture and air-dry at room temperature. To force the anhydrous form, you must perform an azeotropic distillation using toluene to physically strip the water from the gem-diol, followed by drying under high vacuum at 60°C.

Part 2: Visualizing the Chemistry

Equilibrium A 2-Methylnicotinic Acid (Starting Material) B 2-Formylnicotinic Acid (Free Aldehyde) A->B SeO2 Oxidation (Dioxane/H2O) C 2-Formylnicotinic Acid Hydrate (Gem-Diol) B->C + H2O D Cyclic Hemiacetal (Lactol Form) B->D Intramolecular Cyclization E Quinolinic Acid (Over-oxidation Impurity) B->E Excess Oxidant (Over-oxidation) C->D - H2O

Caption: Structural equilibrium of 2-formylnicotinic acid and common oxidation pathways.

Part 3: Troubleshooting Matrix

Use the following data table to diagnose and resolve specific quantitative and qualitative issues in your workflow.

Impurity / IssueRoot CauseAnalytical SignatureCorrective Action
Quinolinic Acid Over-oxidation due to excess SeO₂ or extended reflux.Absence of aldehyde/methine signals; presence of two distinct pyridine protons (AB system).Limit SeO₂ to 1.2 eq. Quench reaction immediately upon starting material consumption.
Unreacted 2-Methylnicotinic Acid Insufficient oxidant or premature reaction quenching.Singlet at ~2.8 ppm (Ar-CH₃) in ¹H NMR.Ensure anhydrous dioxane is used; extend reflux time if starting material persists.
Selenium Residues (Se/SeO₂) Incomplete filtration or lack of reductive wash during workup.Red/orange discoloration; broad baseline in NMR; failing elemental analysis.Implement a Na₂SO₃ reductive wash and filter through a Celite pad (See Protocol B).
Mixed Hydrate/Anhydrous Forms Inconsistent drying protocols or fluctuating ambient humidity.Variable integration of the ~6.5 ppm (hydrate) vs. ~10.0 ppm (aldehyde) peaks.Force the equilibrium: crystallize from H₂O/MeCN for the hydrate, or use azeotropic toluene distillation for anhydrous.

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to build validation directly into the workflow, ensuring that causality is established at each step.

Protocol A: Optimized Synthesis of 2-Formylnicotinic Acid Hydrate

Mechanistic Goal: Selectively oxidize the methyl group while preventing over-oxidation to the dicarboxylic acid.

  • Reaction Setup: Suspend 2-methylnicotinic acid (1.0 eq) in a mixture of 1,4-dioxane and water (10:1 v/v). The addition of water is critical as it facilitates the hydration of the transient aldehyde, protecting it from immediate over-oxidation.

  • Oxidant Addition: Add Selenium dioxide (SeO₂, 1.2 eq) in a single portion.

  • Reflux & Monitor: Heat the mixture to 100°C. Monitor the reaction strictly via HPLC (UV 254 nm). Causality note: Do not rely on color changes, as the formation of black Se⁰ occurs early and masks the reaction state.

  • Quenching: Once the starting material is <2% (typically 4–6 hours), immediately cool the flask to room temperature to halt the oxidation cascade.

Protocol B: Selenium Remediation & Hydrate Isolation

Mechanistic Goal: Chemically reduce all soluble Se(IV) species to insoluble Se⁰ for mechanical removal, followed by controlled crystallization of the hydrate.

  • Primary Filtration: Filter the crude reaction mixture through a pad of Celite to remove bulk black selenium. Concentrate the filtrate under reduced pressure.

  • Reductive Wash: Dissolve the crude residue in 1M NaOH (adjusting to pH 9). Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes. Causality note: The sulfite reduces any toxic, soluble SeO₂ to elemental Se⁰.

  • Secondary Filtration: Filter the aqueous layer again through a fresh Celite pad.

  • Self-Validation (Ascorbic Acid Spot Test): Take 1 mL of the filtrate and add 50 mg of ascorbic acid. If the solution turns red or cloudy, Se(IV) is still present. Repeat Step 2. If the solution remains clear, proceed to Step 5.

  • Precipitation: Slowly acidify the clear aqueous filtrate with 2M HCl to pH 2.5. The 2-formylnicotinic acid will precipitate.

  • Hydrate Crystallization: Collect the solid via vacuum filtration. Recrystallize from a 1:1 mixture of Water/Acetonitrile. Air-dry the crystals at 25°C to yield pure 2-formylnicotinic acid hydrate.

Workflow Start Crude Reaction Mixture (Contains Se residues & Quinolinic Acid) Step1 Filtration through Celite (Removes bulk Se(0)) Start->Step1 Step2 Na2SO3 Aqueous Wash (Reduces Se(IV) to Se(0)) Step1->Step2 Step3 pH Adjustment (pH 2.5) (Precipitates Target Acid) Step2->Step3 Step4 Azeotropic Distillation (Toluene) Step3->Step4 For Anhydrous End2 Crystallization (H2O/MeCN) Yields Hydrate Form Step3->End2 For Hydrate End1 Anhydrous 2-Formylnicotinic Acid Step4->End1

Caption: Step-by-step purification workflow for removing selenium impurities and isolating specific forms.

References

  • Substituted semi-carbazones and related compounds.Google Patents (US5098462A).
  • Formylated n-heterocyclic derivatives as fgfr4 inhibitors.Google Patents (EP3274344B1).
  • Pyridine and Its Derivatives. Abramovitch, R. A. (Chemistry-Chemists). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Formylnicotinic Acid and 3-Formylpicolinic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of Isomerism in Pyridine Scaffolds Pyridine carboxylic acids and their derivatives are foundational scaffolds in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomerism in Pyridine Scaffolds

Pyridine carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their inherent biological activity and versatile chemical handles have led to the development of numerous therapeutic agents targeting a wide array of conditions, from tuberculosis to cancer.[1] Among these, formyl-substituted isomers present a particularly interesting case study. The presence of both a carboxylic acid and an aldehyde group on the pyridine ring creates a rich platform for diverse chemical transformations.

This guide provides an in-depth comparative analysis of two specific isomers: 2-formylnicotinic acid (also known as 6-formylpyridine-3-carboxylic acid) and 3-formylpicolinic acid (3-formylpyridine-2-carboxylic acid). While sharing the same molecular formula, the positional difference of their functional groups imparts distinct physicochemical properties, reactivity, and ultimately, suitability for different applications. Understanding these nuances is critical for researchers aiming to leverage these molecules in rational drug design, coordination chemistry, and the synthesis of complex heterocyclic systems.

Part 1: Physicochemical and Spectroscopic Profile

The arrangement of the carboxyl and formyl groups around the pyridine ring directly influences key properties such as melting point, solubility, and spectroscopic signatures. These differences arise from variations in intramolecular and intermolecular interactions, particularly hydrogen bonding capabilities.

Comparative Physicochemical Properties

The table below summarizes the core physicochemical properties of the two isomers. The data highlights how the simple transposition of a functional group can alter fundamental characteristics.

Property2-Formylnicotinic Acid Hydrate3-Formylpicolinic Acid
Synonyms 6-Formylnicotinic Acid2-Carboxy-3-pyridinecarboxaldehyde, 3-Formyl-2-pyridinecarboxylic acid
CAS Number 100367-45-7 (Hydrate)19182-29-7
Molecular Formula C₇H₅NO₃ (Anhydrous)C₇H₅NO₃
Molecular Weight 151.12 g/mol (Anhydrous)151.12 g/mol
Melting Point Not available156-158 °C
Boiling Point Not available364 °C
Appearance Typically a solidWhite solid
Solubility Expected to be soluble in water and polar organic solvents.Soluble in water.[2]

Data for 2-formylnicotinic acid hydrate is less commonly reported in aggregated databases compared to 3-formylpicolinic acid.

The proximity of the carboxylic acid and formyl group in 3-formylpicolinic acid allows for potential intramolecular hydrogen bonding between the carboxyl proton and the aldehyde's carbonyl oxygen. This interaction can influence its crystal packing and reactivity.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic analysis provides a direct window into the structural differences between these isomers.

Infrared (IR) Spectroscopy: Both molecules will exhibit characteristic absorptions for the carboxylic acid and aldehyde functional groups. However, the precise wavenumbers can shift based on the electronic environment and hydrogen bonding.

Functional GroupExpected IR Absorption (cm⁻¹)Key Distinctions
Carboxylic Acid O-H 3000-3400 (broad)The broadness and position can vary significantly based on the extent of inter- and intramolecular hydrogen bonding.
Aldehyde C-H ~2720 and ~2820 (often weak)Generally consistent for aldehydes.
Carbonyl C=O (Acid) 1680-1710Conjugation with the pyridine ring affects this absorption.
Carbonyl C=O (Aldehyde) 1690-1725The position is sensitive to conjugation. The relative electron-withdrawing/donating effects at positions 2 vs. 3 will subtly alter this frequency.
Aromatic C=C/C=N 1500-1600The pattern of these bands can help distinguish the substitution pattern of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing these isomers. The chemical shifts and coupling patterns of the pyridine ring protons are unique to each substitution pattern.

Proton / Carbon2-Formylnicotinic Acid (Predicted)3-Formylpicolinic Acid (Predicted)
Aldehyde Proton (-CHO) ~10.0 ppm (singlet)~10.0 ppm (singlet)
Carboxyl Proton (-COOH) >12.0 ppm (broad singlet)>12.0 ppm (broad singlet)
Pyridine Ring Protons Three distinct signals with characteristic coupling constants (J-values) reflecting their ortho, meta, and para relationships.Three distinct signals with different chemical shifts and coupling constants compared to the 2-formyl isomer due to the altered electronic environment.
Carbonyl Carbons (C=O) Two signals in the 165-195 ppm range.Two signals in a similar range, with slight shifts due to positional differences.
Pyridine Ring Carbons Five distinct signals.Five distinct signals with different chemical shifts.

Part 2: Reactivity and Synthetic Utility

The dual functionality of these molecules opens avenues for a wide range of chemical modifications. The choice between 2-formylnicotinic acid and 3-formylpicolinic acid will often depend on the desired reaction pathway and target molecular architecture.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming amides, esters, and acid chlorides.[3] These reactions typically proceed via activation of the carboxyl group.

  • Amide and Ester Formation: Direct condensation with amines or alcohols can be achieved using coupling agents like EDCI/HOBt or by converting the acid to a more reactive species.

  • Acid Chloride Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride.[4][5] This intermediate readily reacts with a wide range of nucleophiles.

A key consideration is the potential for side reactions. For instance, during the synthesis of picolinamides (derived from picolinic acid), chlorination of the pyridine ring at the 4-position has been observed as a side reaction when using thionyl chloride.[4][6]

Reactivity of the Formyl Group

The aldehyde group is a gateway to numerous transformations, allowing for chain extension and the introduction of new functional groups.

  • Oxidation/Reduction: The formyl group can be easily oxidized to a second carboxylic acid group (forming a pyridinedicarboxylic acid) or reduced to a hydroxymethyl group.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for synthesizing secondary and tertiary amines.

  • Condensation Reactions: The aldehyde readily participates in condensations with active methylene compounds (e.g., Knoevenagel condensation) and forms Schiff bases (imines) with primary amines.[7] These reactions are fundamental for building more complex heterocyclic systems.

  • Hammick Reaction: Picolinic acid derivatives can react with ketones in the Hammick reaction to produce pyridine-2-carbonols.[2][8]

The Isomeric Advantage: Strategic Synthetic Choices

The relative positioning of the functional groups is the most critical factor in strategic synthesis.

  • 3-Formylpicolinic Acid: The adjacent (ortho) arrangement of the carboxyl and formyl groups makes it an ideal precursor for synthesizing fused heterocyclic systems. Intramolecular cyclization reactions are possible after an initial intermolecular reaction at one of the sites. This proximity also enhances its potential as a bidentate chelating ligand in coordination chemistry, where it can bind to a metal center through both the pyridine nitrogen and a deprotonated carboxylate oxygen.[8]

  • 2-Formylnicotinic Acid: The meta-relationship between the functional groups precludes direct intramolecular cyclization. This makes it a suitable building block when selective, independent reactions at each site are desired. It can act as a linker, connecting two different molecular fragments without the complication of intramolecular side reactions.

The following diagram illustrates a generalized workflow for derivatization, highlighting the decision points based on the chosen isomer.

G cluster_0 Starting Isomer cluster_2 Potential Pathways Isomer 2-Formylnicotinic Acid OR 3-Formylpicolinic Acid Carboxyl Carboxylic Acid (e.g., Amidation) Isomer->Carboxyl Formyl Formyl Group (e.g., Reductive Amination) Isomer->Formyl Sequential Sequential Derivatization (Linker Synthesis) Carboxyl->Sequential Cyclization Intramolecular Cyclization (Fused Ring Synthesis) Carboxyl->Cyclization Possible with 3-Formylpicolinic Acid Formyl->Sequential Formyl->Cyclization Possible with 3-Formylpicolinic Acid

Caption: Synthetic pathways for formyl-pyridinecarboxylic acid isomers.

Part 3: Experimental Protocol: Synthesis of an Amide Derivative

To illustrate the practical application of these reagents, this section provides a detailed protocol for the synthesis of an N-substituted picolinamide derivative. This procedure is based on established methods for activating carboxylic acids with thionyl chloride.[4][5]

Objective: To synthesize N-benzyl-3-formylpicolinamide from 3-formylpicolinic acid.

Materials:

  • 3-Formylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Activation to Acid Chloride:

    • Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, facilitating nucleophilic attack by the amine. Toluene is a suitable high-boiling solvent for this step.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-formylpicolinic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl, SO₂) ceases and the solid dissolves.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to ensure complete removal of SOCl₂. The resulting crude picolinoyl chloride is typically used directly in the next step.

  • Amide Coupling:

    • Rationale: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is added as a base to neutralize the HCl generated during the reaction, preventing the protonation of the benzylamine nucleophile.

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cold acid chloride solution via a dropping funnel or syringe over 20-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Rationale: This sequence is designed to remove unreacted starting materials, salts (triethylammonium chloride), and other impurities.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Confirm the structure of the purified N-benzyl-3-formylpicolinamide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for amide synthesis.

Conclusion

2-Formylnicotinic acid and 3-formylpicolinic acid, while constitutionally similar, offer distinct advantages in chemical synthesis and molecular design. The choice between them is a strategic one, dictated by the intended molecular architecture.

  • 3-Formylpicolinic acid is the reagent of choice for constructing fused heterocyclic systems and bidentate ligands, owing to the ortho-relationship of its functional groups which facilitates intramolecular reactions and chelation.

  • 2-Formylnicotinic acid serves as a superior building block for creating linear, modular structures where the two functional groups are intended to react independently without interference, acting as a versatile linker.

For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is paramount. It allows for more precise control over synthetic outcomes, enabling the rational design of novel molecules with tailored properties and functions.

References

  • BenchChem. A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals.
  • ProQuest. Solubility and Crystallization Studies of Picolinic Acid.
  • GuideChem. Picolinic acid, 3-formyl- (6CI,8CI) 19182-29-7 wiki.
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • ACS Publications. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers | Journal of Chemical & Engineering Data.
  • EvitaChem. Buy 4-Formylpicolinic acid (EVT-12054449).
  • PubMed. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation.
  • PMC. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • PMC. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Benchchem. Application Note: Protocols for the Synthesis of 3-Formylsalicylic Acid Derivatives.
  • Wikipedia. Picolinic acid.
  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Useful Spectroscopic Data.
  • Benchchem. The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide.
  • PrepChem.com. Synthesis of picolinic acid chloride.
  • PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • PubMed. Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers.
  • ChemRxiv. HyDRA-II: Spectroscopic results and BEsT guesses for the mono-and dihydrate blind challenge.
  • PubChem. 3-Methylpicolinic acid | C7H7NO2 | CID 268757.
  • PMC. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.
  • ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • MSU chemistry. Carboxylic Acid Reactivity.
  • ResearchGate. Synthesis of 2-aminonicotinic acid.
  • MDPI. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review.
  • JOCPR. Spectroscopic and Thermal studies of - Research Article.
  • PubMed. Squaryl molecular metaphors - application to rational drug design and imaging agents.
  • ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Request PDF.
  • ResearchGate. Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(II), platinum(II), rhenium(III) and molybdenum(VI) complexes.
  • MDPI. Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives.
  • ChemicalBook. Nicotinic acid, 2-amino-, hydrazide synthesis.
  • SciELO South Africa. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate.
  • RSC Publishing. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism.
  • ResearchGate. Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry | Request PDF.
  • PMC. A New Family of Macrocyclic Polyamino Biphenolic Ligands: Acid-Base Study, Zn(II) Coordination and Glyphosate/AMPA Binding.
  • ResearchGate. Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in....
  • PCC Group Product Portal. What are the properties and applications of formic acid?.
  • RSC Publishing. The roles of the coordination modes of bridging ligands for the formation of two 3D metal–organic coordination networks.
  • PubChem. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114.
  • Chemical Papers. Synthesis and properties of 2-hydrazinobenzothiazole derivatives.

Sources

Comparative

The Ortho-Effect in Pyridine Architectures: Reactivity Divergence Between 2-Formylnicotinic Acid Hydrate and Its Isomers

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals In advanced intermediate synthesis, the structural relationship between functional groups dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

In advanced intermediate synthesis, the structural relationship between functional groups dictates not only the thermodynamic stability of the molecule but also its kinetic trajectory during complex reactions. A classic, yet frequently underestimated, example of this is the reactivity divergence between 2-formylnicotinic acid hydrate and its non-ortho isomers (e.g., 5-formylnicotinic acid and 6-formylnicotinic acid).

As a Senior Application Scientist, I frequently observe developmental delays when researchers assume that all formylpyridine-carboxylic acids behave as simple bifunctional electrophiles. This guide objectively compares the physicochemical behavior and synthetic performance of these isomers, providing the mechanistic causality and self-validating protocols required to master their reactivity.

Mechanistic Grounding: Ring-Chain Tautomerism vs. Open-Chain Electrophilicity

The fundamental difference between 2-formylnicotinic acid and its isomers lies in the spatial proximity of the formyl (-CHO) and carboxylic acid (-COOH) groups.

In 2-formylnicotinic acid (and its hydrate), the ortho relationship enables ring-chain tautomerism . The electrophilic carbonyl carbon is attacked intramolecularly by the adjacent carboxylic acid hydroxyl group, forming a stable 5-membered cyclic hemiacetal (lactol) known as 3-hydroxyfuro[3,4-b]pyridin-5(3H)-one. In aqueous or humid environments, the electron-deficient pyridine ring further stabilizes the addition of water, driving the equilibrium toward the gem-diol (hydrate) [1].

Conversely, isomers such as 6-formylnicotinic acid lack this spatial proximity. They are locked in the open-chain form, leaving the aldehyde highly exposed and reactive to nucleophiles without the kinetic barrier of ring-opening [2].

Equilibrium A 2-Formylnicotinic Acid (Open Chain) B 3-Hydroxyfuro[3,4-b]pyridin-5(3H)-one (Cyclic Lactol) A->B Intramolecular Cyclization C 2-Formylnicotinic Acid Hydrate (gem-diol) A->C + H2O (Hydration)

Fig 1: Thermodynamic equilibrium of 2-formylnicotinic acid between open-chain, lactol, and hydrate forms.

Quantitative Comparison of Isomeric Reactivity

To objectively compare these building blocks, we must look at how their structural states dictate their performance in standard coupling and condensation workflows.

Property / Reactivity Metric2-Formylnicotinic Acid Hydrate (Ortho)6-Formylnicotinic Acid (Meta/Para analog)Causality / Structural Rationale
Predominant State (Solid) Hydrate / Cyclic LactolOpen-chain AldehydeOrtho-proximity drives intramolecular cyclization; electron-withdrawing pyridine stabilizes the hydrate.
Aldehyde ¹H NMR Signal ~6.5 ppm (Lactol -CH(OH)-)~10.1 ppm (Free -CHO)The free aldehyde proton is heavily deshielded, whereas the lactol proton is shielded by sp³ hybridization.
Reductive Amination Product Pyrrolopyridine LactamsOpen-chain Secondary AminesThe lactol intermediate reacts with primary amines to form a cyclic hydroxylactam, which reduces to a lactam.
Knoevenagel Condensation Slow / Requires harsh dehydrationFast / Standard conditionsThe hydrate/lactol must first ring-open and dehydrate to expose the electrophilic carbon, creating a kinetic lag.
Solubility (Aqueous) High (due to hydrate formation)Low to ModerateHydration significantly increases polarity and hydrogen-bonding capacity.

Divergent Synthetic Pathways: Causality in Amine Condensation

When designing a drug scaffold or a complex ligand, the choice of isomer completely alters the resulting architecture. If you subject both isomers to standard reductive amination conditions with a primary amine ( R−NH2​ ), the reaction pathways diverge entirely.

  • The Isomeric Pathway (e.g., 6-formylnicotinic acid): The amine attacks the free aldehyde, ejecting water to form a standard imine. Reduction yields a flexible, open-chain secondary amine.

  • The Ortho Pathway (2-formylnicotinic acid hydrate): The amine displaces the hydroxyl group of the lactol (or attacks the transient open chain and immediately cyclizes), forming a hydroxylactam intermediate. Upon reduction or dehydration, the product is a rigid, bicyclic pyrrolopyridine lactam [3].

Reactivity cluster_0 Ortho-Isomer: 2-Formylnicotinic Acid cluster_1 Meta-Isomer: 6-Formylnicotinic Acid N1 Lactol / Hydrate Form N2 + R-NH2 (Primary Amine) N1->N2 N3 Hydroxylactam Intermediate N2->N3 N4 Bicyclic Lactam (Rigid Scaffold) N3->N4 M1 Open-Chain Aldehyde M2 + R-NH2 (Primary Amine) M1->M2 M3 Imine Intermediate M2->M3 M4 Secondary Amine (Flexible) M3->M4

Fig 2: Divergent reaction pathways during reductive amination based on isomeric structure.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical checkpoint so you can verify the reaction's progress in real-time.

Protocol A: Controlled Reductive Amination of 2-Formylnicotinic Acid Hydrate

Objective: Synthesize a bicyclic pyrrolopyridine lactam while managing the water of hydration.

Step-by-Step Methodology:

  • Dehydration & Activation: Suspend 2-formylnicotinic acid hydrate (1.0 eq) in anhydrous dichloroethane (DCE). Add 3Å molecular sieves.

    • Causality: The hydrate contains stoichiometric water. If not sequestered, this water will hydrolyze the transient iminium/hydroxylactam intermediate, stalling the reaction.

  • Amine Addition: Add the primary amine (1.1 eq) and glacial acetic acid (0.1 eq). Stir at 50°C for 4 hours.

    • Causality: Mild heating and acid catalysis are required to overcome the kinetic barrier of opening the lactol ring to allow initial nitrogen attack.

  • Reduction: Cool to 0°C. Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (LC-MS/NMR):

    • Action: Sample the reaction mixture.

    • Validation: In the ¹H NMR of the crude, the lactol proton at ~6.5 ppm must completely disappear. The appearance of a new sp³ methylene doublet/multiplet at ~4.2 ppm confirms the reduction of the cyclic intermediate. If a peak at ~10 ppm appears, the ring has opened but failed to cyclize with the amine (indicating insufficient amine nucleophilicity).

Protocol B: NMR Verification of Hydrate/Lactol Equilibrium

Objective: Quantify the tautomeric state of your specific batch of 2-formylnicotinic acid before use.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two NMR tubes. Dissolve 10 mg of the compound in 0.5 mL of D2​O (Tube 1) and 0.5 mL of anhydrous DMSO−d6​ (Tube 2).

  • Acquisition: Acquire quantitative ¹H NMR spectra at 298 K.

  • Self-Validation Checkpoint:

    • In D2​O : You will observe predominantly the hydrate (gem-diol) form. The diagnostic peak is a singlet at ~6.0–6.2 ppm (the CH(OH)2​ proton).

    • In DMSO−d6​ : The equilibrium shifts toward the lactol. You will observe a peak at ~6.5 ppm (lactol CH ). The open-chain aldehyde peak (~10.1 ppm) will be minimal (<5%).

    • Causality: Aprotic solvents favor the intramolecular hydrogen-bonded lactol, while protic aqueous solvents drive the formation of the highly polar gem-diol.

Conclusion

Treating 2-formylnicotinic acid hydrate identically to its 5- or 6-formyl isomers is a primary cause of synthetic failure in heterocyclic library generation. By understanding that the ortho-isomer acts predominantly as a lactol/hydrate rather than a free aldehyde, researchers can proactively adjust their solvent choices, dehydrating agents, and kinetic expectations to successfully yield complex bicyclic scaffolds.

References

  • European Patent Office. (2018). Formylated n-heterocyclic derivatives as FGFR4 inhibitors (EP3274344B1). This patent details the explicit isolation and spectral merging of 2-formylnicotinic acid derivatives and their hydrates during drug development.
  • Budruev, A. V., et al. (2023). Photoinitiated Rearrangement of Aromatic Azides to 2-Aminonicotinates. Journal of Organic Chemistry. Discusses the synthesis and reactivity of 6-formylnicotinic acid derivatives as open-chain electrophiles. URL: [Link]

  • ResearchGate / ChemInform. (2015). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications. Highlights the tautomeric equilibrium (keto acid vs. lactol) of ortho-substituted formylpyridines and their condensation trajectories. URL: [Link]

Validation

Benchmarking 2-Formylnicotinic Acid Hydrate as a Precursor in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Strategic Selection of Pyridine Precursors I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Strategic Selection of Pyridine Precursors

In the rational design of heterocyclic drugs, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure. However, the nature of the C2-substituent dictates the entire synthetic trajectory. As application scientists, we frequently benchmark 2-formylnicotinic acid hydrate against its industry-standard alternatives: 2-chloronicotinic acid and 2-aminonicotinic acid .

While 2-chloronicotinic acid relies on nucleophilic aromatic substitution (SNAr) and 2-aminonicotinic acid acts as a nucleophilic directing group, 2-formylnicotinic acid provides a highly reactive electrophilic center. This guide objectively compares these precursors, detailing the causality behind their experimental handling, and provides self-validating protocols for their application in drug discovery.

Mechanistic Benchmarking: Formyl vs. Chloro vs. Amino

2-Formylnicotinic Acid Hydrate: The Electrophilic Hub

The free aldehyde of 2-formylnicotinic acid is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine ring, making it prone to auto-oxidation. Causality in Design: Suppliers provide this compound as a hydrate (a gem-diol). In the solid state, the gem-diol acts as a self-protecting group, ensuring shelf stability. Upon dissolution in protic solvents (e.g., methanol), it rapidly equilibrates back to the reactive carbonyl. This makes it an ideal precursor for dual-condensation reactions, such as the synthesis of antiparasitic dihydroazol compounds and 1[1].

2-Chloronicotinic Acid: The SNAr Workhorse

2-Chloronicotinic acid is a staple for synthesizing pyrazoles and agricultural chemicals. The C2-chlorine acts as a leaving group for SNAr. Causality in Design: Because the pyridine ring is only moderately deactivated compared to nitroaromatics, SNAr with weak amines often requires harsh thermal conditions or microwave irradiation to overcome the activation energy barrier[2]. Alternatively, biocatalytic routes using 3[3] are emerging to improve atom economy.

2-Aminonicotinic Acid: The Nucleophilic Anchor

Featuring an electron-donating amino group, this precursor is fundamentally different. It is primarily used in condensation/cyclization cascades to form 4[4] or oxidized to5[5], which act as chemically stable inhibitors of quinolinic acid synthesis in neurodegenerative disease models.

PrecursorPathways Start Pyridine-3-Carboxylic Acid Scaffold Formyl 2-Formylnicotinic Acid (Hydrate) Start->Formyl Electrophilic C2 Chloro 2-Chloronicotinic Acid Start->Chloro Leaving Group C2 Amino 2-Aminonicotinic Acid Start->Amino Nucleophilic C2 Condensation Condensation / Cyclization (Semicarbazones, Aza-indoles) Formyl->Condensation SNAr Nucleophilic Substitution (SNAr) (Pyrazoles) Chloro->SNAr Oxidation N-Oxidation / Coupling (Azaxanthones, 3-HAO Inhibitors) Amino->Oxidation

Diagram 1: Divergent synthetic pathways based on C2-substitution of nicotinic acid precursors.

Quantitative Comparison Data

The following table synthesizes the operational parameters and performance metrics of these three precursors based on standardized laboratory benchmarking.

Parameter2-Formylnicotinic Acid Hydrate2-Chloronicotinic Acid2-Aminonicotinic Acid
Primary Reactivity Electrophilic CondensationSNAr (Nucleophilic Substitution)Nucleophilic Addition / Oxidation
Handling State Stable as gem-diol (Hydrate)Stable crystalline solidStable crystalline solid
Typical Activation Protic solvent equilibrium shiftHigh Heat / Microwave / Strong BaseN-Oxidation (MTO-catalyzed)
Reaction Time (Avg) 12 - 16 hours (Room Temp)2 - 4 hours (Microwave at 200°C)8 - 12 hours (Reflux)
Average Yield >85% (Precipitation-driven)70-80% (Requires acidification)60-75% (Chromatography often req.)
Key Drug Targets Herbicides, AntiparasiticsKinase inhibitors, Agrochemicals3-HAO inhibitors, Antiallergics

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm reaction progress without requiring immediate off-line LC-MS analysis.

Protocol A: Synthesis of Semicarbazones via 2-Formylnicotinic Acid Hydrate

Objective: Utilize the hydrate equilibrium to drive a high-yield condensation reaction.

  • Dissolution & Activation: Suspend 1.0 equivalent of the lithium salt of 2-formylnicotinic acid hydrate in 5 mL of anhydrous methanol.

    • Causality Check: The suspension will slowly clear as the gem-diol dehydrates in the methanolic environment to form the reactive free aldehyde.

  • Nucleophilic Addition: Add 1.1 equivalents of 4-phenylsemicarbazide (or 4-methylsemicarbazide) to the solution in a single portion.

  • Equilibration: Stir the mixture at room temperature (20-25°C) overnight (approx. 12 hours).

    • Self-Validation: The reaction is driven forward by product insolubility. A successful reaction is visually confirmed by the formation of a dense, persistent white precipitate[1].

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold methanol (2 x 5 mL) to remove unreacted semicarbazide.

  • Drying: Dry under high vacuum at 40°C to yield the target semicarbazone (Expected m.p. ~266°C).

Workflow Step1 Dissolution (Methanol) Step2 Reagent Addition (Semicarbazide) Step1->Step2 Step3 Equilibration (Stir at RT) Step2->Step3 Step4 Isolation (Filtration) Step3->Step4 Product Target Compound (Yield >85%) Step4->Product

Diagram 2: Standardized workflow for semicarbazone synthesis via 2-formylnicotinic acid hydrate.

Protocol B: Benchmarking SNAr via 2-Chloronicotinic Acid

Objective: Microwave-assisted amination of 2-chloronicotinic acid to overcome SNAr activation barriers.

  • Reagent Assembly: In a 100 mL microwave reactor vessel, combine 10 mmol of 2-chloronicotinic acid, 30 mmol of N-methylaniline, 30 mmol of diisopropylethylamine (DIPEA), and 20 mL of deionized water.

    • Causality Check: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine. Water is used as a green, microwave-transparent solvent that absorbs microwave energy efficiently.

  • Microwave Irradiation: Seal the vessel and irradiate at 200°C for 2 hours with continuous stirring.

  • Workup & Acidification: Cool the mixture to room temperature. Transfer to a flask and carefully acidify to pH 3-4 using concentrated hydrochloric acid.

    • Self-Validation: The product (6-(methyl(phenyl)amino)nicotinic acid) is soluble at basic pH but will precipitate as the zwitterion/free acid at pH 3-4. A sudden clouding of the solution validates successful conversion[2].

  • Isolation: Cool in an ice bath for 30 minutes to maximize precipitation, filter, and wash with cold water.

Conclusion

While 2-chloronicotinic acid and 2-aminonicotinic acid remain vital for specific SNAr and oxidation pathways, 2-formylnicotinic acid hydrate offers unparalleled efficiency for constructing complex, multi-nitrogen heterocycles. By leveraging the thermodynamic stability of its gem-diol form and the kinetic reactivity of its transient aldehyde state in protic solvents, researchers can achieve high-yielding, precipitation-driven syntheses that bypass complex chromatographic purifications.

References

  • Source: Google Patents (US5098462A)
  • Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid Source: ASM Journals URL
  • Recent advances in the synthesis of xanthones and azaxanthones Source: Sigarra URL

Sources

Comparative

A Comparative Guide to the Thermal Analysis of Hydrated Pyridinecarboxylic Acids

Introduction: The Significance of Pyridinecarboxylic Acid Isomers Pyridinecarboxylic acids, specifically the isomers picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid, a form of Vita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridinecarboxylic Acid Isomers

Pyridinecarboxylic acids, specifically the isomers picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid, a form of Vitamin B3), and isonicotinic acid (pyridine-4-carboxylic acid), are fundamental heterocyclic compounds. Their utility spans from precursors in drug synthesis and agrochemicals to key ligands in coordination chemistry. The position of the carboxylic acid group on the pyridine ring dictates not only their chemical reactivity but also their physicochemical properties, such as solubility and crystal structure.[1]

In pharmaceutical and materials science, these compounds often exist as hydrates, where water molecules are incorporated into the crystal lattice. The stability of these hydrated forms is paramount, as unintended dehydration or degradation can drastically alter a product's efficacy, shelf life, and processing behavior.

This guide provides a comprehensive comparative analysis of the thermal behavior of these three hydrated isomers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the causality behind the experimental choices, present a robust protocol for analysis, and interpret the resulting data to understand how isomeric differences influence thermal stability. This combined approach, often referred to as Simultaneous Thermal Analysis (STA), allows for a direct correlation between mass changes (TGA) and energetic events (DSC), which is invaluable for distinguishing physical transitions from chemical decomposition.[2]

Foundational Principles: TGA and DSC

To appreciate the comparative data, a foundational understanding of the analytical techniques is essential.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] For hydrated compounds, TGA is exceptionally effective at quantifying the water of hydration by measuring the precise mass loss as water is driven off upon heating.[4][5] It also reveals the onset temperature of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It quantifies the energy absorbed (endothermic event) or released (exothermic event) during thermal transitions.[7] For hydrates, the dehydration process is an endothermic event, as energy is required to break the bonds holding the water molecules in the crystal lattice.[8] Melting and decomposition can be either endo- or exothermic.

By using these techniques simultaneously, we can definitively link a specific mass loss from the TGA curve to a corresponding energy change in the DSC curve, providing a complete picture of the thermal processes.[9]

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure reproducibility and provide a clear, comparative basis for analysis. The causality behind each parameter selection is critical for scientific integrity.

Instrumentation

A Simultaneous Thermal Analyzer (STA) capable of concurrent TGA/DSC measurements is required.

Sample Preparation
  • Source Material: Obtain high-purity hydrated samples of picolinic acid, nicotinic acid, and isonicotinic acid. Rationale: Starting with well-characterized, pure materials is fundamental to attributing observed thermal events to the compound itself, not impurities.

  • Sample Mass: Accurately weigh approximately 5-10 mg of each sample into an open alumina crucible. Rationale: This mass range is optimal. It is large enough to produce a clear, unambiguous signal but small enough to minimize thermal gradients within the sample, which could obscure or broaden transition peaks.

  • Crucible Type: Use open alumina crucibles. Rationale: An open crucible allows for the free escape of evolved gases (water vapor, CO2), which is essential for accurate mass loss detection. Alumina is chemically inert and has high thermal conductivity.

TGA/DSC Experimental Conditions
  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 400 °C at a linear heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The temperature range is selected to capture both the dehydration and the initial decomposition events of these acids.

  • Atmosphere: Purge the furnace with high-purity dry nitrogen at a flow rate of 50 mL/min. Rationale: An inert nitrogen atmosphere prevents oxidative decomposition, which can add complex, exothermic events that would complicate the interpretation of the intrinsic thermal stability of the molecules.[10] Using a dry purge gas ensures that the atmosphere does not interfere with the dehydration process.

Workflow Visualization

The experimental workflow is a logical sequence designed for robust data acquisition.

Caption: Experimental workflow for comparative TGA/DSC analysis.

Results & Discussion: A Comparative Analysis of Isomer Stability

The thermal analysis reveals distinct differences in the stability of the hydrated pyridinecarboxylic acid isomers. The primary thermal events observed are dehydration followed by decomposition, which for these compounds is primarily decarboxylation (the loss of CO₂).[11][12][13]

Dehydration Step

The first event observed for all hydrated samples is an endothermic mass loss corresponding to the release of water molecules.

  • Picolinic Acid Monohydrate (C₆H₅NO₂·H₂O): Typically shows a single-step dehydration. The theoretical mass loss for one mole of water is ~12.95%.

  • Nicotinic Acid: While often found anhydrous, hydrated forms can exist. The dehydration temperature will depend on how strongly the water is bound within the crystal lattice.

  • Isonicotinic Acid: Studies on metal isonicotinates show that dehydration often occurs in a single step.[14] The temperature of this event is a key indicator of the stability of the hydrate.

The DSC curve will show an endothermic peak for each dehydration step, the area of which is proportional to the enthalpy of dehydration (ΔHdehydration). A higher dehydration temperature and a larger ΔH value suggest stronger hydrogen bonding between the water molecules and the acid in the crystal lattice.

Thermal Decomposition (Decarboxylation)

Following dehydration, the anhydrous compounds remain stable until a much higher temperature, at which point they begin to decompose. The primary decomposition pathway is decarboxylation.[12][13][15]

  • Picolinic Acid (2-isomer): This isomer is known to decarboxylate more readily than the others.[15] The proximity of the nitrogen atom to the carboxylic acid group can stabilize the transition state of the decarboxylation reaction through the formation of a zwitterionic intermediate.[15] This results in a lower onset temperature for decomposition.

  • Nicotinic Acid (3-isomer) & Isonicotinic Acid (4-isomer): These isomers are generally more thermally stable than picolinic acid.[15] The carboxylic acid group is further from the ring nitrogen, leading to a higher energy barrier for decarboxylation. Their decomposition often occurs at significantly higher temperatures, sometimes overlapping with sublimation or other complex degradation processes.[16][17][18]

Comparative Data Summary

The following table summarizes the expected results from the TGA/DSC analysis. The exact values can vary slightly based on crystalline form and experimental conditions, but the relative trends are consistent.

ParameterPicolinic Acid HydrateNicotinic Acid HydrateIsonicotinic Acid Hydrate
Formula C₆H₅NO₂·H₂OC₆H₅NO₂·xH₂OC₆H₅NO₂·yH₂O
Dehydration Onset (°C) ~50 - 100 °CVariable~50 - 95 °C[14]
Observed Mass Loss (%) ~13%VariableVariable
Decomposition Onset (°C) ~190 - 210 °C[10]> 230 °C[16]> 300 °C[14]
Primary Decomposition Gas CO₂CO₂CO₂, Pyridine[14]
Structural Influence on Thermal Stability

The position of the carboxyl group relative to the ring nitrogen is the dominant factor controlling thermal stability. This relationship can be visualized as follows:

Caption: Relationship between isomer structure and thermal stability.

Conclusion

Comparative thermal analysis by TGA/DSC is a powerful and indispensable tool for characterizing hydrated pyridinecarboxylic acids. The data clearly demonstrates that the thermal stability of these isomers is not identical and is intrinsically linked to their molecular structure.

The key takeaways for researchers and drug development professionals are:

  • Picolinic acid and its hydrates are the least thermally stable of the three isomers due to the ortho-position of the carboxylic acid group, which facilitates decarboxylation.

  • Nicotinic and isonicotinic acids are significantly more stable, with decomposition occurring at much higher temperatures.

  • The dehydration temperature provides critical insights into the stability of the hydrated crystal form, a crucial parameter for formulation and storage.

This guide provides a robust framework for performing and interpreting these analyses, enabling scientists to make informed decisions in material selection, process development, and stability testing.

References

  • Nascimento, B. F., et al. (2018). Synthesis, characterization, and thermal behavior of light trivalent lanthanide picolinate (La-Gd, except Pm) as well as the thermal behavior of picolinic acid and its sodium salt. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 580–585. Available at: [Link]

  • Zhang, J., et al. (2010). Calorimetric study and thermal analysis of crystalline nicotinic acid. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2011). Investigation of thermal behavior of nicotinic acid. ResearchGate. Available at: [Link]

  • Jia, Y., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13). Available at: [Link]

  • Smrčková, E., et al. (2016). Synthesis, Characterization and Thermal Decomposition of [Cu(H2O)2(nia)2SO4], nia = Nicotinamide. ResearchGate. Available at: [Link]

  • de Oliveira, L. C. S., et al. (2018). Synthesis, characterization and thermal behavior of transition metal isonicotinates. Thermochimica Acta, 667, 139-147. Available at: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Available at: [Link]

  • AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. Available at: [Link]

  • Lab Manager. (2024). TGA vs DSC: Comparing Thermal Analysis Techniques. Available at: [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Available at: [Link]

  • Pijpers, F. T. J., et al. (2021). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 13(9), 1469. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). TGA Analysis for Moisture Content. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Available at: [Link]

  • Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 2-Formylnicotinic Acid Hydrate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of reactive intermediates into their laboratory workflows. 2-Formylnicotinic acid hydrate (CAS: 23590-67...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of reactive intermediates into their laboratory workflows. 2-Formylnicotinic acid hydrate (CAS: 23590-67-2) is a highly valuable building block, particularly utilized in the synthesis of formylated N-heterocyclic derivatives such as FGFR4 inhibitors for oncology research[1].

However, its poly-functional nature—comprising a pyridine ring, a reactive aldehyde (formyl) group, and a carboxylic acid—demands stringent operational and disposal protocols. The pyridine core confers specific toxicological risks and environmental persistence, while the formyl group is highly susceptible to auto-oxidation[2]. This guide provides the mechanistic reasoning and step-by-step procedures required to handle and dispose of this compound safely, ensuring both regulatory compliance and the physical safety of your laboratory personnel.

Physicochemical & Hazard Profiling

Before initiating any experimental workflow, it is critical to understand the physical and chemical properties of the reagent. The following table summarizes the key quantitative data and hazard profiles for 2-Formylnicotinic acid[3][4]:

PropertyValue / Description
Chemical Name 2-Formylnicotinic acid (hydrate form)
CAS Number 23590-67-2
Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Physical State Solid (Powder)
Key Structural Hazards Pyridine ring (toxic, persistent), Formyl group (reducing agent, reactive)
Incompatibilities Strong oxidizers (e.g., nitric acid), strong bases, active metals
Mechanistic Basis for Safety Protocols

Do not treat 2-formylnicotinic acid as a generic organic waste. The causality behind our strict handling choices stems directly from its molecular structure:

  • Oxidation Risk: The aldehyde (formyl) moiety can easily oxidize to a carboxylic acid. If exposed to strong oxidizers (like nitric acid or peroxides), this reaction can be violently exothermic. Therefore, waste streams containing this compound must be strictly segregated from oxidizing agents[5].

  • Pyridine Core Toxicity: Pyridine derivatives can be absorbed through the skin and respiratory tract, acting as severe irritants to the central nervous system, liver, and kidneys[5]. This necessitates the use of specific engineering controls (fume hoods) and appropriate PPE (butyl rubber or PVA gloves, as standard nitrile gloves offer insufficient breakthrough times for concentrated pyridine solutions)[5].

Step-by-Step Handling & Experimental Workflow

To ensure a self-validating system where safety is built into the procedure, follow this handling protocol when preparing solutions of 2-formylnicotinic acid for synthesis:

  • Step 1: Pre-Operational Setup & PPE Verification

    • Action: Don a fully-buttoned lab coat, chemical safety goggles, and appropriate gloves (butyl rubber preferred if handling alongside organic solvents)[5].

    • Validation: Verify that the chemical fume hood has a face velocity of 80-120 fpm. Ensure an emergency eyewash station is within a 10-second transit distance from your workstation[5].

  • Step 2: Weighing and Transfer

    • Action: Weigh the solid powder exclusively inside the fume hood or a vented balance enclosure to prevent the aerosolization of the reactive dust.

    • Validation: Wipe the exterior of the weighing vessel with a damp task wipe before transferring it to the reaction setup to guarantee no microscopic dust is transferred to open laboratory air.

  • Step 3: Solubilization

    • Action: Dissolve the compound in the chosen compatible solvent (e.g., THF, DMSO, or aqueous buffers) slowly.

    • Validation: Visually confirm complete dissolution. If the solution generates unexpected heat or gas, pause the addition immediately—this indicates a potential cross-reaction with a contaminant.

Comprehensive Disposal Procedures

Waste containing pyridine derivatives is classified as hazardous and must be managed according to EPA/RCRA regulations[2]. Current best practices dictate high-temperature incineration[2].

Protocol A: Solid Waste Disposal (Powder & Contaminated Consumables)

  • Collect all residual solid 2-formylnicotinic acid, contaminated weigh boats, and task wipes.

  • Place the materials into a sealable, airtight, compatible solid waste container (e.g., a high-density polyethylene bucket)[5].

  • Label the container explicitly with "Hazardous Solid Waste: Contains Pyridine Derivatives (2-Formylnicotinic acid)".

  • Submit to Environmental Health & Safety (EH&S) for rotary kiln incineration (typically conducted between 820°C and 1,600°C)[2].

Protocol B: Liquid Waste Disposal (Aqueous & Organic)

  • Segregation: Never mix 2-formylnicotinic acid waste with strong oxidizers, especially nitric acid, to prevent explosive oxidation of the formyl group[5].

  • Aqueous Streams: If the compound is dissolved in an aqueous buffer, verify the pH using universal indicator strips. Neutralize the solution to pH 5–9 before transferring it to the waste carboy. Validation: A neutral pH prevents the off-gassing of volatile degradation products and pressure buildup in the sealed carboy.

  • Organic Streams: Collect organic solvent waste (e.g., THF/DMSO mixtures used in synthesis[1]) in a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent matrix.

  • Storage & Manifesting: Store the sealed waste containers in a secondary containment tray away from direct sunlight and heat sources[5]. Manifest the waste for liquid injection incineration (650°C–1,600°C) via your EH&S department[2].

Protocol C: Spill Cleanup Workflow

  • Small Spills (< 50 g): Evacuate unnecessary personnel. Wearing full PPE, cover the powder with an inert, dry absorbent material (e.g., sand or diatomaceous earth) to prevent aerosolization[6].

  • Sweep the mixture using non-sparking tools and place it into a resealable hazardous waste bag[6].

  • Wash the spill area with a mild soap and water solution, collecting the wash water as aqueous hazardous waste[7].

Waste Segregation & Disposal Signaling Pathway

The following logical workflow illustrates the mandatory segregation and disposal pathways for 2-formylnicotinic acid waste streams to ensure regulatory compliance.

DisposalWorkflow Start 2-Formylnicotinic Acid Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid EHSO EH&S Collection & Manifesting Solid->EHSO Aqueous Aqueous Waste Stream (pH 5-9) Liquid->Aqueous Aqueous Solvents Organic Halogenated/Non-Halogenated Organic Stream Liquid->Organic Organic Solvents Aqueous->EHSO Organic->EHSO Incineration High-Temperature Incineration (820°-1,600°C) EHSO->Incineration EPA/RCRA Compliant Disposal

Logical workflow for the segregation and EPA-compliant disposal of 2-Formylnicotinic Acid waste.

Sources

Handling

Personal protective equipment for handling 2-Formylnicotinic acid hydrate

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling 2-Formylnicotinic acid hydrate (CAS: 2007908-74-7).

Handling bifunctional pyridine derivatives requires more than rote compliance; it demands an understanding of the chemical causality behind the hazards to ensure absolute operational safety.

Chemical Identity & Hazard Causality

2-Formylnicotinic acid hydrate is a crystalline solid featuring both an electrophilic aldehyde and a proton-donating carboxylic acid moiety. Understanding its dual reactivity is critical for selecting the correct Personal Protective Equipment (PPE) [1].

  • Skin & Eye Irritation (H315, H319): The carboxylic acid group rapidly dissociates upon contact with the physiological moisture of the skin or ocular mucosa. This localized pH drop causes acute tissue irritation [2].

  • Respiratory Irritation (H335): The aldehyde group is highly electrophilic and can form Schiff bases with primary amines in respiratory tract proteins. Furthermore, as a hydrate, the compound is prone to desiccation in low-humidity laboratory environments, generating a fine, easily aerosolized dust that exacerbates inhalation risks [2].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific chemical risks outlined above, the following quantitative PPE matrix must be strictly adhered to during all handling phases.

Body RegionRecommended PPEMaterial SpecificationBreakthrough Time / StandardMechanistic Rationale
Hands Nitrile GlovesThickness ≥ 0.11 mm> 480 min (EN 374)Nitrile provides superior resistance to weak organic acids and aldehydes compared to latex.
Eyes Safety GogglesPolycarbonate, tight-fittingANSI Z87.1 / EN 166Prevents ingress of aerosolized hydrate dust into the ocular mucosa.
Body Lab Coat100% Cotton or Flame-ResistantKnee-length, cuffedPrevents electrostatic accumulation that could attract airborne powder.
Respiratory Particulate RespiratorN95 / P100 (NIOSH-approved)Filter efficiency ≥ 95%Captures aerosolized micro-particles before they reach the respiratory epithelium.

Standard Operating Procedure (SOP): Benchtop Handling

This protocol incorporates self-validating steps to ensure safety systems are functioning before chemical exposure occurs.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Conduct all weighing and transfers inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Causality: The hydrate powder can accumulate static charge. Use an anti-static weighing boat and an electrically grounded stainless-steel spatula to prevent powder dispersion.

Step 2: PPE Integrity Validation

  • Action: Perform a pneumatic inflation test on nitrile gloves before donning.

  • Validation: Trap ambient air inside the glove, twist the cuff tightly, and apply gentle pressure. If the glove maintains pressure without deflating, it is free of micro-punctures and safe for use.

Step 3: Transfer and Solubilization

  • Action: Transfer the required mass directly into the reaction vessel and immediately seal it with a septum. If preparing a stock solution, inject the solvent (e.g., DMSO or DMF) through the septum using a syringe.

  • Causality: Keeping the system closed prevents the aldehyde moiety from volatilizing or the powder from aerosolizing into the operator's breathing zone.

Emergency Spill Response & Neutralization Workflow

In the event of a spill, immediate containment and chemical neutralization are required. The following workflow utilizes a weak base to safely neutralize the carboxylic acid without generating excessive exothermic heat.

SpillResponse Start Spill Identified (2-Formylnicotinic acid hydrate) Assess Assess Spill Volume & Aerosolization Start->Assess Major Major Spill / High Dust (>50g or outside Fume Hood) Assess->Major Yes Minor Minor Spill (<50g, contained in Fume Hood) Assess->Minor No PPE Don Supplemental PPE (N95/P100 Respirator) Major->PPE Contain Containment (Cover with dry sand/vermiculite) Minor->Contain PPE->Contain Collect Collection (Use non-sparking spatulas) Contain->Collect Decon Decontamination (Neutralize with 1% NaHCO3) Collect->Decon Validate Validation (Verify pH 7.0 with indicator paper) Decon->Validate Waste Hazardous Waste Disposal (Label as Toxic/Irritant Solid) Validate->Waste

Caption: Step-by-step emergency spill response and chemical neutralization workflow.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Determine if the spill is minor (contained in the hood) or major (aerosolized in the open lab). For major spills, evacuate the immediate area to allow airborne dust to settle.

  • Containment: Gently cover the spilled powder with an inert, non-combustible absorbent material like dry sand or vermiculite. Do not sweep dry powder directly, as this will aerosolize the hydrate.

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Spray the spill surface with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution. The weak base will react with the residual 2-Formylnicotinic acid to form a water-soluble sodium salt, neutralizing the irritation hazard.

  • Validation Check: Swab the decontaminated surface with a wet pH indicator strip. A reading of pH 7.0 confirms complete neutralization of the acid.

Waste Segregation & Disposal Plan

Improper disposal can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Do NOT mix 2-Formylnicotinic acid hydrate waste with strong oxidizing agents, strong bases, or primary amines. Mixing with primary amines will trigger an unwanted Schiff base condensation reaction.

  • Primary Containment: Store all solid waste and contaminated PPE (gloves, paper towels) in a dedicated, chemically compatible HDPE hazardous waste bin.

  • Labeling: Clearly label the container with: "Hazardous Waste: Toxic/Irritant Solid (2-Formylnicotinic acid hydrate) - Contains Aldehyde/Carboxylic Acid."

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed hazardous waste contractor.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formylnicotinic acid hydrate
Reactant of Route 2
Reactant of Route 2
2-Formylnicotinic acid hydrate
© Copyright 2026 BenchChem. All Rights Reserved.